molecular formula C12H17ClN2O B177000 Piperazin-1-yl-m-tolyl-methanone hydrochloride CAS No. 100940-01-0

Piperazin-1-yl-m-tolyl-methanone hydrochloride

Cat. No.: B177000
CAS No.: 100940-01-0
M. Wt: 240.73 g/mol
InChI Key: WAHPDTVFZNYJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazin-1-yl-m-tolyl-methanone hydrochloride is a chemical building block of significant interest in medicinal chemistry and anticancer research. The piperazine moiety is a privileged structure in drug design, known for its ability to optimize the physicochemical properties of a molecule and serve as a scaffold for arranging pharmacophoric groups . Piperazine-containing compounds are frequently investigated for their potent biological activities, which include anticancer properties . Recent studies highlight piperazine derivatives as key components in novel anticancer agents, with some demonstrating potent cytotoxicity against a panel of human cancer cell lines . Furthermore, piperazine-based methanone derivatives have shown promising potency in research targeting specific cancers, establishing the structural class as a valuable template in oncology drug discovery . This compound serves as a versatile intermediate for the synthesis and exploration of more complex molecules targeting a range of biological pathways. For Research Use Only. Not for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-methylphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHPDTVFZNYJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375165
Record name Piperazin-1-yl-m-tolyl-methanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100940-01-0
Record name Methanone, (3-methylphenyl)-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100940-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazin-1-yl-m-tolyl-methanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100940-01-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Piperazin-1-yl-m-tolyl-methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes structural dynamics, synthetic rigor, and functional applications in medicinal chemistry.

Structural Dynamics, Synthetic Methodology, and Pharmacophoric Utility

Executive Summary

Piperazin-1-yl-m-tolyl-methanone hydrochloride (CAS 100940-01-0) serves as a critical "privileged scaffold" in the design of central nervous system (CNS) agents. Structurally, it functions as a semi-rigid linker system, connecting a lipophilic aromatic domain (m-tolyl) with a polar, ionizable basic center (piperazine). This specific topology is essential for ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin (


) and dopamine (

) receptors, where the amide bond provides directional hydrogen bonding and the piperazine nitrogen facilitates ionic anchoring to aspartate residues in the receptor binding pocket.

This guide details the physicochemical characterization, optimized synthetic pathways, and analytical signatures required for the precise utilization of this compound in drug discovery campaigns.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers[5][6]
  • IUPAC Name: (3-Methylphenyl)(piperazin-1-yl)methanone hydrochloride[1]

  • Alternative Names: 1-(3-Methylbenzoyl)piperazine HCl; m-Toluoylpiperazine hydrochloride

  • CAS Number: 100940-01-0 (HCl salt); 111752-26-2 (Free base)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 240.73 g/mol [1][2][3]

Structural Topology

The molecule features a meta-substituted benzene ring linked to a piperazine chair via a carbonyl bridge. The meta-methyl group introduces asymmetry and steric bulk that often enhances selectivity compared to para-substituted analogs by restricting rotation within the receptor pocket.

Figure 1: Structural topology highlighting the functional domains of Piperazin-1-yl-m-tolyl-methanone HCl.

Physicochemical Properties

Understanding the solid-state and solution-phase behavior is critical for formulation and assay development.

PropertyValue / CharacteristicRelevance in R&D
Appearance White to off-white crystalline solidIndicator of purity; yellowing suggests oxidation.
Melting Point 228 – 230 °CHigh thermal stability suitable for high-throughput screening libraries.
Solubility Water (Moderate), DMSO (>10 mg/mL), Methanol (High)Compatible with standard biological assay buffers after DMSO stock dilution.
pKa (Calc.) ~8.5 (Piperazine

)
Predominantly ionized at physiological pH (7.4), ensuring solubility and receptor affinity.
LogP ~1.1 (Free base)Moderate lipophilicity; optimal for blood-brain barrier (BBB) penetration models.

Synthetic Methodology (High-Fidelity Protocol)

While direct acylation of piperazine is possible, it often yields bis-acylated byproducts (


-di-m-toluoylpiperazine). The Boc-protection strategy  is the industry standard for generating high-purity research-grade material.
Reaction Scheme

The synthesis proceeds via the acylation of N-Boc-piperazine followed by acid-mediated deprotection.

Synthesis_Workflow Start1 3-Methylbenzoyl Chloride Step1 Step 1: Acylation (DCM, Et3N, 0°C to RT) Start1->Step1 Start2 N-Boc-Piperazine Start2->Step1 Inter Intermediate: 1-Boc-4-(3-methylbenzoyl)piperazine Step1->Inter Nucleophilic Acyl Substitution Step2 Step 2: Deprotection (4M HCl in Dioxane or EtOAc) Inter->Step2 Final Product: Piperazin-1-yl-m-tolyl-methanone HCl Step2->Final Acidolysis & Precipitation

Figure 2: Step-wise synthetic workflow for high-purity production.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of Piperazin-1-yl-m-tolyl-methanone HCl.

Step 1: Acylation

  • Dissolution: In a 250 mL round-bottom flask, dissolve N-Boc-piperazine (1.0 eq, 20.8 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Base Addition: Add Triethylamine (

    
    , 1.2 eq) and cool the solution to 0°C under nitrogen atmosphere.
    
  • Acylation: Dropwise add 3-methylbenzoyl chloride (1.0 eq, 20.8 mmol) dissolved in 10 mL DCM over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Workup: Wash with water (

    
     mL), saturated 
    
    
    
    , and brine. Dry organic layer over
    
    
    and concentrate to yield the Boc-protected intermediate (typically a viscous oil or low-melting solid).

Step 2: Deprotection & Salt Formation

  • Solubilization: Dissolve the crude intermediate in minimal Ethyl Acetate (20 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 eq) or bubble dry HCl gas into the solution at 0°C.

  • Precipitation: Stir at RT for 2 hours. The product will precipitate as a white solid.[4]

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (

    
     mL) to remove non-polar impurities.
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Validation Criteria:

  • Yield: >85%

  • Purity (HPLC): >98%

Analytical Characterization

NMR Spectroscopy (Rotamerism)

A defining feature of benzoyl-piperazines in NMR is restricted rotation around the amide bond (


), leading to signal broadening or splitting of the piperazine ring protons at room temperature.
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.40 (br s, 2H, 
      
      
      
      ) – Ammonium protons.
    • 
       7.15 – 7.35 (m, 4H, Ar-H) – Aromatic signals (m-tolyl pattern).
      
    • 
       3.40 – 3.80 (br m, 8H, Piperazine 
      
      
      
      ) – Often appear as two broad multiplets due to rotamers.
    • 
       2.34 (s, 3H, 
      
      
      
      ) – Methyl group singlet.
  • Mechanistic Note: Variable Temperature (VT) NMR at >60°C will cause the piperazine multiplets to coalesce into distinct triplets, confirming the dynamic amide equilibrium [1].

Mass Spectrometry
  • Method: ESI-MS (Positive Mode)[5]

  • Observed Ion:

    
     at m/z 205.13 (Free base mass + proton).
    
  • Fragmentation: Loss of the piperazine ring or cleavage of the carbonyl is common in MS/MS experiments.

Applications in Drug Discovery[9][10][11][12]

Scaffold Utility

This compound is a versatile building block for "Fragment-Based Drug Design" (FBDD). The secondary amine allows for further diversification via:

  • Reductive Amination: To generate N-alkylated derivatives (e.g., for Sigma receptor ligands).

  • Sulfonylation: To create sulfonamide-based GPCR modulators.

  • Urea Formation: Reacting with isocyanates to form TRPV1 antagonists.

Biological Relevance

The m-toluoyl-piperazine motif mimics the pharmacophore of several psychoactive drugs. It is structurally related to Tolpiprazole (anxiolytic) and serves as a core fragment for investigating Monoacylglycerol Lipase (MAGL) inhibitors [2].

References

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry. Link

  • National Institutes of Health (PMC). (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.[6][7] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PubChem. (2025).[8][9] this compound Compound Summary. National Library of Medicine. Link

  • Fluorochem. (2024). Product Specification: this compound.[10] Fluorochem Ltd. Link

Sources

An In-depth Technical Guide to Piperazin-1-yl-m-tolyl-methanone hydrochloride (CAS: 100940-01-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Piperazin-1-yl-m-tolyl-methanone hydrochloride, a versatile piperazine derivative with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, potential mechanism of action, and applications, offering a valuable resource for researchers in the field.

Compound Identity and Physicochemical Properties

This compound is a solid organic compound.[1] Its chemical structure consists of a piperazine ring acylated with a m-toluoyl group, and it is supplied as a hydrochloride salt.[2]

PropertyValueSource
CAS Number 100940-01-0[2]
Molecular Formula C12H17ClN2O[2]
Molecular Weight 240.73 g/mol [2]
IUPAC Name (3-methylphenyl)-piperazin-1-ylmethanone;hydrochloride[2]
Melting Point 228 to 230°C[1]
State Solid[1]
Purity Typically ≥98.0%[1]

Synonyms: 1-(3-methylbenzoyl)piperazine hydrochloride, (3-methylphenyl)-piperazin-1-ylmethanone hydrochloride.[2]

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be logically broken down into two main steps: the acylation reaction followed by the formation of the hydrochloride salt. To ensure monosubstitution on the piperazine ring, it is crucial to use a large excess of piperazine or to employ a protecting group strategy.

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Hydrochloride Salt Formation & Purification Piperazine Piperazine Acylation Acylation (Inert Solvent, Base) Piperazine->Acylation m-Toluoyl_chloride m-Toluoyl_chloride m-Toluoyl_chloride->Acylation Crude_Product (3-Methylphenyl)(piperazin-1-yl)methanone Acylation->Crude_Product Salt_Formation Salt Formation Crude_Product->Salt_Formation HCl_solution HCl in Inert Solvent HCl_solution->Salt_Formation Purification Purification (Recrystallization) Salt_Formation->Purification Final_Product Piperazin-1-yl-m-tolyl-methanone hydrochloride Purification->Final_Product MAGL_Inhibition_Pathway cluster_0 Endocannabinoid Signaling cluster_1 Therapeutic Intervention 2-AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Degradation CB_Receptors Cannabinoid Receptors (CB1, CB2) 2-AG->CB_Receptors Activation Arachidonic_Acid Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid Physiological_Effects Physiological Effects (e.g., analgesia, anti-inflammation) CB_Receptors->Physiological_Effects Inhibitor Piperazin-1-yl-m-tolyl-methanone HCl (Putative Inhibitor) Inhibitor->MAGL Inhibition Inhibition

Sources

The 3-Methylbenzoylpiperazine Scaffold: Synthesis, Stability, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal utility of Piperazin-1-yl-m-tolyl-methanone hydrochloride . This document is structured to serve as a reference for drug discovery professionals utilizing this scaffold as a pharmacophore building block.

Executive Summary & Compound Identity

This compound (also known as 1-(3-methylbenzoyl)piperazine HCl) is a versatile heterocyclic building block used extensively in medicinal chemistry.[1][2][3] It serves as a "privileged structure" fragment, providing a rigid piperazine linker capped with a lipophilic meta-tolyl moiety via a stable amide bond.

This scaffold is critical in the synthesis of GPCR ligands (dopamine and serotonin modulators), enzyme inhibitors (e.g., MAGL, ALK, Tyrosinase), and ion channel blockers . Its value lies in the free secondary amine (


), which acts as a nucleophilic handle for diversifying libraries while the m-tolyl-amide terminus remains a constant lipophilic anchor.
Chemical Profile
PropertySpecification
IUPAC Name (3-Methylphenyl)(piperazin-1-yl)methanone hydrochloride
CAS Number 100940-01-0 (HCl salt); 5321-48-2 (Free base/Benzyl analog confusion*)
Formula

M.W. 240.73 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar ether/hexane
Melting Point 228–230 °C

Critical Note on CAS: Researchers often confuse this compound with 1-(3-methylbenzyl)piperazine (CAS 5321-48-2). The distinction is the carbonyl group (methanone vs. methylene ). The methanone (amide) is less basic and metabolically distinct from the benzylamine.

Synthesis & Process Chemistry

The primary challenge in synthesizing this scaffold is selectivity .[4] Piperazine is a symmetric diamine; reacting it with 3-methylbenzoyl chloride often leads to the unwanted symmetric bis-amide (


-bis(3-methylbenzoyl)piperazine).
Optimized Protocol: pH-Controlled Schotten-Baumann

To maximize the yield of the mono-protected product, we utilize a kinetic control strategy involving excess piperazine or pH modulation.

Reagents
  • Substrate: Piperazine (anhydrous) - 3.0 equivalents

  • Reagent: 3-Methylbenzoyl chloride - 1.0 equivalent

  • Solvent: Dichloromethane (DCM) / Water (biphasic)

  • Acid Scavenger: None (Excess piperazine acts as the base) or controlled NaOH.

Step-by-Step Methodology
  • Dissolution: Dissolve piperazine (3.0 eq) in DCM. Cool to 0°C.

  • Controlled Addition: Add 3-methylbenzoyl chloride (1.0 eq) diluted in DCM dropwise over 60 minutes.

    • Causality: Slow addition ensures the concentration of the acylating agent remains low relative to the free diamine, statistically favoring mono-acylation.

  • Quench & Extraction:

    • Add water to dissolve piperazine hydrochloride salts.

    • Crucial Step: Acidify the aqueous layer to pH 2-3 with dilute HCl. The desired mono-amide and unreacted piperazine remain in the aqueous phase (protonated). The bis-amide (non-basic) remains in the organic phase.

    • Separate phases. Discard the organic layer (removes bis-impurity).

  • Basification & Isolation:

    • Basify the aqueous phase to pH >12 using NaOH.

    • Extract with DCM. The mono-amide is now neutral and extracts; excess piperazine remains largely in the water (due to high polarity) or is removed via evaporation/sublimation.

  • Salt Formation: Treat the organic extract with ethereal HCl to precipitate This compound as a white solid.

SynthesisWorkflow Start Piperazine (3.0 eq) + DCM React Add 3-Methylbenzoyl Chloride (Slow Addition, 0°C) Start->React Partition Acidic Extraction (pH 3) Separates Bis-amide React->Partition BisProduct Organic Layer: Bis-amide (Discard) Partition->BisProduct MonoProduct Aqueous Layer: Mono-amide + Piperazine Partition->MonoProduct Basify Basify (pH 12) & Extract Salt Formation (HCl) MonoProduct->Basify Final Final Product: HCl Salt (Solid) Basify->Final

Caption: Selective synthesis workflow distinguishing mono-acylation from bis-acylation by exploiting basicity differences.

Medicinal Chemistry Applications

The 3-methylbenzoylpiperazine moiety functions as a versatile "linker-cap" combination. The amide bond reduces the basicity of the


 nitrogen, leaving the 

nitrogen as the sole ionization center at physiological pH.
Pharmacophore Integration Strategies
  • N-Alkylation (GPCR Ligands):

    • The free amine reacts with alkyl halides (e.g., chloroethyl chains) to attach receptor-binding motifs (indoles, quinolinones).

    • Application: Used in designing mixed affinity D2/5-HT2A ligands where the m-tolyl group occupies a hydrophobic pocket.

  • Reductive Amination:

    • Reaction with aldehydes followed by

      
       reduction.
      
    • Application: Synthesis of Tyrosinase Inhibitors (e.g., Kojic acid derivatives) where the piperazine acts as a spacer.

  • Urea/Carbamate Formation:

    • Reaction with isocyanates or chloroformates.[5]

    • Application:MAGL Inhibitors (Monoacylglycerol lipase), where the piperazine urea creates a rigid transition-state mimic.

Case Study: ALK Inhibitors

In the development of 18β-glycyrrhetinic acid derivatives, this scaffold was used to improve solubility and target affinity. The m-tolyl group provided necessary lipophilic interactions, while the piperazine nitrogen allowed for salt formation, significantly improving the bioavailability of the triterpenoid core [1].

MedChemPathways Core Piperazin-1-yl-m-tolyl-methanone (Scaffold) Path1 Pathway A: N-Alkylation (Reagent: Alkyl Halides) Core->Path1 Path2 Pathway B: Reductive Amination (Reagent: Aldehydes + Reductant) Core->Path2 Path3 Pathway C: Reduction of Amide (Reagent: LiAlH4) Core->Path3 Prod1 GPCR Ligands / Kinase Inhibitors (e.g., ALK Inhibitors) Path1->Prod1 Prod2 Enzyme Inhibitors (e.g., Tyrosinase/Kojic Acid hybrids) Path2->Prod2 Prod3 Benzylpiperazines (CNS Stimulants/Tools) Path3->Prod3

Caption: Divergent synthetic utility of the scaffold in generating distinct pharmacological classes.

Analytical Validation

To ensure the integrity of the scaffold before further derivatization, the following analytical signals must be confirmed.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.0–9.5 ppm (br s, 2H): Ammonium protons (
      
      
      
      ).
    • 
       7.1–7.4 ppm (m, 4H): Aromatic protons (m-tolyl pattern).
      
    • 
       3.6–3.8 ppm (br m, 4H): Piperazine protons adjacent to Amide.
      
    • 
       3.0–3.2 ppm (br m, 4H): Piperazine protons adjacent to Ammonium.
      
    • 
       2.35 ppm (s, 3H): Methyl group on the aromatic ring.
      
  • IR Spectroscopy:

    • Strong band at ~1630

      
       (
      
      
      
      Amide).
    • Broad band at 2800–3000

      
       (Amine salt).
      
  • Mass Spectrometry (ESI+):

    • Major peak at

      
       205.1 
      
      
      
      .

References

  • Design, synthesis and biological evaluation of novel amide-linked 18β-glycyrrhetinic acid derivatives as novel ALK inhibitors. Source: Royal Society of Chemistry (RSC Advances) [Link]

  • Study on the synthesis and biological activity of kojic acid–piperazine derivatives. Source: National Institutes of Health (PMC) [Link]

  • This compound Compound Summary. Source: PubChem [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Source: National Institutes of Health (PMC) [Link]

Sources

The Piperazine Protocol: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Piperazine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as rightfully as piperazine. A six-membered ring containing two nitrogen atoms at opposite positions (1,4-diazacyclohexane), piperazine has evolved from a failed gout remedy in the 19th century to a cornerstone of modern neuropsychiatry and oncology.

This guide analyzes the technical evolution of piperazine derivatives. It dissects the causality behind its pharmacological shifts—from inducing flaccid paralysis in nematodes to modulating dopamine receptors in the human brain—and provides a validated synthetic protocol for generating N-substituted piperazine libraries.

Part 1: The Historical Phylogeny (1853–Present)

The history of piperazine is a case study in drug repurposing, driven by the tension between in vitro promise and in vivo reality.

The False Start: The Uric Acid Solvent (1853–1910)

Piperazine was first characterized by Cloez in 1853 , named for its chemical similarity to piperidine (derived from Piper nigrum).

  • The Hypothesis: Early chemists observed that piperazine urate (the salt formed with uric acid) was highly water-soluble—far more so than lithium urate.[1] This led to the hypothesis that oral piperazine could dissolve gouty tophi (uric acid crystals) in patients.

  • The Failure: By the early 20th century, clinical data revealed a critical pharmacokinetic flaw. While effective in a test tube, piperazine was largely excreted unchanged or metabolized too rapidly to achieve the necessary concentration in the synovial fluid to dissolve crystals at physiological pH. It was abandoned as a gout treatment.

The Resurrection: The Anthelmintic Breakthrough (1953)

The scaffold lay dormant until the early 1950s, when researchers re-evaluated it for parasitic infections.

  • The Pivot: In 1953 , piperazine was introduced as a highly effective anthelmintic (anti-worm) agent.[2][3]

  • Mechanism: Unlike the "solvent" theory, this application relied on specific receptor binding. Piperazine acts as a GABA receptor agonist in nematodes.[4]

  • Clinical Outcome: It caused flaccid paralysis in Ascaris lumbricoides and Enterobius vermicularis, allowing the host's peristalsis to expel the living, immobilized worms.[5] This remains a textbook example of selective toxicity: vertebrates use GABA centrally (CNS), while nematodes use it peripherally (neuromuscular junction), protecting the human host from paralysis.

The Golden Age: CNS and Oncology (1960s–Present)

The introduction of the phenothiazine antipsychotics marked the transition of piperazine from a simple ring to a complex linker.

  • Antipsychotics: Substituting the aliphatic tail of chlorpromazine with a piperazine ring (e.g., Prochlorperazine , Fluphenazine ) dramatically increased potency and altered the side-effect profile (increasing extrapyramidal symptoms while reducing sedation).

  • Antihistamines: The benzhydryl piperazines (e.g., Cyclizine , Hydroxyzine , and its metabolite Cetirizine ) became standard H1-antagonists.

  • Oncology: In the 21st century, the piperazine ring serves as a critical solubility-enhancing linker in kinase inhibitors like Imatinib (Gleevec), allowing the drug to fit into the ATP-binding pocket of the BCR-ABL tyrosine kinase.

Part 2: Pharmacological Mechanisms

The GABAergic Switch (Anthelmintic)

The selectivity of piperazine for helminths over humans is a function of receptor location and isoform.

  • Target: GABA-gated chloride channels on nematode muscle cell membranes.

  • Action: Agonism opens the Cl⁻ channels.

  • Result: Hyperpolarization of the muscle membrane potential.

  • Phenotype: Flaccid paralysis (contrast with spastic paralysis caused by cholinergic agonists like pyrantel).

The Dopaminergic Modulation (Antipsychotic)

In the CNS, the piperazine ring often acts as a rigid spacer that positions pharmacophores to interact with G-protein coupled receptors (GPCRs).

  • D2 Receptor Blockade: In typical antipsychotics (e.g., Trifluoperazine), the N4-nitrogen of the piperazine ring is often protonated at physiological pH, forming an ionic bond with the aspartate residue (Asp-114) in the D2 receptor binding pocket.

Visualization of Signaling Pathways

PiperazineMechanisms Pip Piperazine Scaffold Nema Nematode Muscle (Peripheral) Pip->Nema Selectivity: Peripheral Receptors Human Human CNS (Central) Pip->Human Selectivity: BBB Penetration GABA GABA Receptor Agonism Nema->GABA Cl Cl- Influx GABA->Cl Hyper Hyperpolarization Cl->Hyper Para Flaccid Paralysis (Expulsion) Hyper->Para D2 D2/5-HT2A Antagonism Human->D2 Sig Modulated Neurotransmission D2->Sig Psych Antipsychotic/ Anxiolytic Effect Sig->Psych

Caption: Divergent pharmacological pathways of piperazine derivatives in nematodes vs. humans.

Part 3: Experimental Protocol (Synthesis)

Validated Protocol: Synthesis of N-Monoalkylated Piperazines

Objective: To synthesize a monosubstituted piperazine derivative while avoiding the formation of the N,N'-disubstituted byproduct. Challenge: Piperazine has two equivalent secondary amines. Direct alkylation often leads to a mixture of mono- and di-alkylated products. Solution: The "Boc-Protection Strategy" is the industry standard for high-yield library generation.

Reagents & Materials
  • Piperazine (anhydrous)[3]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Alkyl Halide (R-X)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology

Step 1: Mono-protection (Desymmetrization)

  • Dissolve piperazine (10.0 mmol, 1.0 eq) in DCM (50 mL).

  • Add a solution of Boc₂O (2.0 mmol, 0.2 eq) in DCM dropwise over 1 hour at 0°C.

    • Note: Using a large excess of piperazine relative to Boc₂O statistically favors the mono-Boc product.

  • Warm to room temperature and stir for 12 hours.

  • Workup: Wash with water. The unreacted piperazine remains in the aqueous phase. The N-Boc-piperazine partitions into the organic phase.

  • Dry organic layer (MgSO₄) and concentrate.

    • Checkpoint: Verify Mono-Boc formation via TLC (ninhydrin stain) or NMR.

Step 2: N-Alkylation

  • Dissolve N-Boc-piperazine (1.0 eq) in DMF or Acetonitrile.

  • Add Potassium Carbonate (K₂CO₃, 2.0 eq) as a base.

  • Add Alkyl Halide (1.1 eq).

  • Stir at 60°C for 4–12 hours.

    • Mechanism:[6][7][8][9] S_N2 nucleophilic attack by the secondary amine on the alkyl halide.

  • Workup: Dilute with Ethyl Acetate, wash with brine (3x) to remove DMF. Concentrate to yield N-Alkyl-N'-Boc-piperazine.

Step 3: Deprotection

  • Dissolve the intermediate in DCM (10 mL).

  • Add TFA (2 mL) slowly at 0°C.

  • Stir at room temperature for 2 hours.

    • Observation: Evolution of CO₂ gas indicates deprotection.

  • Neutralization: Quench with saturated aqueous NaHCO₃ until pH > 8.

  • Extract with DCM, dry, and concentrate.

    • Result: Pure N-monoalkylated piperazine.

Synthetic Workflow Diagram

SynthesisProtocol Start Piperazine (Symmetric) Step1 Step 1: Desymmetrization (Boc2O, DCM, 0°C) Start->Step1 Inter1 N-Boc-Piperazine Step1->Inter1 Excess Piperazine favors mono-product Step2 Step 2: Alkylation (R-X, K2CO3, DMF) Inter1->Step2 Inter2 N-Alkyl-N'-Boc-Piperazine Step2->Inter2 SN2 Reaction Step3 Step 3: Deprotection (TFA/DCM) Inter2->Step3 Final N-Monoalkyl Piperazine (Target) Step3->Final -Boc removal

Caption: Step-wise synthetic route for generating N-monoalkylated piperazine derivatives.

Part 4: Comparative Data Analysis

Table 1: Evolution of Piperazine Therapeutics

EraPrimary IndicationKey CompoundMechanism of ActionStatus
1890s Gout (Uric Acid Solvent)Piperazine (Free base)Chemical solvent (failed in vivo)Obsolete
1950s AnthelminticPiperazine CitrateGABA Agonist (Cl⁻ influx)WHO Essential Med
1950s AntihistamineCyclizineH1 Receptor AntagonistActive
1960s AntipsychoticFluphenazineD2 Receptor AntagonistActive
2000s Oncology (CML)ImatinibTyrosine Kinase Inhibitor (BCR-ABL)Blockbuster
2010s AntidepressantVortioxetineSERT Inhibitor + 5-HT ModulatorActive

References

  • Cloez, S. (1853). Recherches sur les alcamines. Comptes Rendus de l'Académie des Sciences.

  • Standen, O. D. (1953). Experimental chemotherapy of oxyuriasis. British Medical Journal.

  • Martin, R. J. (1985). Gamma-aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. British Journal of Pharmacology.

  • Capuano, B., et al. (2002). The synthesis and preliminary pharmacological evaluation of a series of substituted 4-phenylpiperazine-1-methanones as potential atypical antipsychotics. Australian Journal of Chemistry.

  • Chaudhary, P., et al. (2006). Piperazine: A privileged scaffold in medicinal chemistry. Mini-Reviews in Medicinal Chemistry.

  • World Health Organization. (2023). WHO Model List of Essential Medicines.

Sources

A Predictive Pharmacological Profile of Piperazin-1-yl-m-tolyl-methanone hydrochloride: A Technical Guide for Novel Compound Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide presents a predictive pharmacological profile of the novel chemical entity, Piperazin-1-yl-m-tolyl-methanone hydrochloride. Due to the limited publicly available data on this specific compound, this document leverages a structure-activity relationship (SAR) analysis of its core moieties—the arylpiperazine scaffold and the m-tolyl-methanone group—to hypothesize its likely biological targets and physiological effects. Furthermore, a comprehensive, field-proven workflow is detailed for the systematic in vitro and in vivo characterization of this and other novel psychoactive compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of new chemical entities.

Introduction and Rationale

This compound is a novel compound with basic chemical and physical properties cataloged in databases like PubChem (CID 2760447) but lacks a substantive body of published pharmacological research. The imperative for predictive toxicology and pharmacology has grown, driven by the need for early identification of potential therapeutic candidates and the reduction of late-stage attrition in drug development.[1][2] Computational and predictive models, based on structural similarities to well-characterized agents, provide a crucial first step in navigating the research and development pipeline.[1][3]

This guide is built on the well-established principle that the arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in centrally active agents targeting aminergic G protein-coupled receptors (GPCRs).[4] Compounds of this class are known to modulate neurotransmitter systems, including serotonin, dopamine, and norepinephrine, making them relevant for treating a range of psychiatric disorders such as depression, anxiety, and schizophrenia.[4]

Our objective is to construct a plausible, data-inferred pharmacological profile for this molecule and to provide a robust, self-validating experimental framework to systematically confirm or refute these predictions.

Structural Analysis and Predicted Biological Activity

The structure of this compound comprises three key components:

  • 1-Arylpiperazine Core: This is the primary pharmacophore. Arylpiperazines are known ligands for a variety of biogenic amine receptors.[4] Specifically, they often exhibit affinity for serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A) and dopamine (D2) receptors.[5][6] The ratio of affinity for these receptors often determines the ultimate clinical effect, such as antidepressant, anxiolytic, or atypical antipsychotic actions.[5]

  • m-Tolyl Group: The methyl substitution on the phenyl ring at the meta position will influence the steric and electronic properties of the molecule, affecting its binding affinity and selectivity for various receptors.

  • Methanone Linker: This carbonyl group provides a rigid link between the piperazine and tolyl moieties and can participate in hydrogen bonding within receptor binding pockets.

Based on these structural features, we hypothesize that this compound is likely to be a psychoactive compound with a primary mechanism of action centered on the modulation of serotonergic and/or dopaminergic neurotransmission. A similar compound, piperazin-1-yl(p-tolyl)methanone, is noted as a building block for serotonin receptor modulators and antipsychotic agents.[7]

Predicted Receptor Binding Profile

The following table outlines a hypothetical binding profile based on common activities of arylpiperazines. The Ki values are predictive estimates and require experimental validation.

Receptor TargetPredicted Affinity (Ki, nM)Predicted Functional ActivityRationale
5-HT1A Receptor 10 - 100Partial AgonistA common target for anxiolytic and antidepressant arylpiperazines.[6]
5-HT2A Receptor 20 - 200AntagonistAntagonism at this receptor is a hallmark of atypical antipsychotics.[5]
Dopamine D2 Receptor 50 - 500Antagonist / Partial AgonistD2 receptor blockade is central to antipsychotic efficacy.[4]
Serotonin Transporter (SERT) >1000Weak InhibitorLess likely to be a primary target compared to direct receptor interaction.
Norepinephrine Transporter (NET) >1000Weak InhibitorCommon secondary target for some psychoactive arylpiperazines.[2]
α1-Adrenergic Receptor 50 - 300AntagonistOften associated with side effects like orthostatic hypotension.[5]

A Comprehensive Workflow for Pharmacological Characterization

To validate the predicted profile, a multi-tiered experimental approach is essential. This workflow is designed to move from broad, high-throughput screening to more specific functional and behavioral assays, ensuring a thorough and self-validating characterization process.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: ADME & Preliminary Toxicology cluster_2 Phase 3: In Vivo Characterization A Primary Binding Screen (Broad Receptor Panel, e.g., 44 CNS targets) B Secondary Binding Assays (Concentration-response for hits) A->B Identify primary targets C Functional Assays (e.g., cAMP, Ca2+ flux, β-arrestin) B->C Determine Ki values D Metabolic Stability (Human Liver Microsomes) C->D Confirm agonist/antagonist activity H Rodent Pharmacokinetics (IV & PO dosing) C->H Proceed if functional activity is confirmed E CYP450 Inhibition Panel D->E E->H Assess drug-drug interaction risk F hERG Channel Assay F->H G In Vitro Cytotoxicity (e.g., SH-SY5Y, HepG2 cells) G->H I Behavioral Pharmacodynamics (Target engagement & efficacy models) H->I Inform dose selection J Preliminary Rodent Toxicology (Dose range-finding) I->J

Caption: A multi-phase workflow for novel compound characterization.
Phase 1: In Vitro Receptor Profiling

Objective: To empirically determine the binding affinity and functional activity of the compound at key central nervous system (CNS) targets.

Protocol 1: Broad Panel Radioligand Binding Assay

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Execution: Submit the compound for screening against a broad panel of CNS targets (e.g., Eurofins SafetyScreen44 Panel). The compound is typically tested at a single high concentration (e.g., 10 µM) to identify significant interactions.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each target. Targets showing >50% inhibition are considered "hits" and are selected for further investigation.

Protocol 2: Concentration-Response Binding and Functional Assays

  • Binding Assays (Ki Determination): For each "hit" receptor, perform a saturation binding experiment.

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM).

    • Incubate cell membranes expressing the target receptor with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.

    • Measure bound radioactivity and calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

  • Functional Assays (Efficacy and Potency):

    • GPCRs (e.g., 5-HT1A, D2): Use transfected cell lines (e.g., CHO, HEK293) expressing the receptor of interest.

    • Agonist Mode: Stimulate the cells with increasing concentrations of the test compound and measure a downstream signal (e.g., inhibition of cAMP for Gi-coupled receptors, calcium flux for Gq-coupled receptors).

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound before stimulating with a known agonist at its EC80 concentration. Measure the inhibition of the agonist-induced signal.

    • Data Analysis: Plot concentration-response curves and determine EC50 (potency) and Emax (efficacy) values.

Phase 2: In Vitro ADME and Toxicology

Objective: To assess the drug-like properties and potential safety liabilities of the compound.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

  • Incubation: Incubate the test compound (typically at 1 µM) with pooled HLM in the presence of NADPH (a necessary cofactor for metabolic enzymes) at 37°C.

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint). This provides an early indication of how quickly the drug may be metabolized in vivo.

Protocol 4: hERG Channel Inhibition Assay

  • Methodology: Use automated patch-clamp electrophysiology on cells stably expressing the hERG potassium channel.

  • Execution: Apply increasing concentrations of the test compound and measure the effect on the hERG current.

  • Analysis: Calculate the IC50 value. A low IC50 (<10 µM) is a red flag for potential cardiotoxicity.

Phase 3: In Vivo Characterization

Objective: To evaluate the compound's pharmacokinetics and pharmacodynamic effects in a living system.

Protocol 5: Rodent Pharmacokinetics (PK)

  • Dosing: Administer the compound to a cohort of mice or rats via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis: Process blood to plasma and quantify the drug concentration using a validated LC-MS/MS method.

  • Parameter Calculation: Determine key PK parameters including half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Protocol 6: Rodent Behavioral Models (Predictive Efficacy)

The choice of behavioral model is dictated by the in vitro profile. If the compound shows a profile consistent with anxiolytic or antidepressant activity (e.g., 5-HT1A agonism), the following models are appropriate.

  • Elevated Plus Maze (EPM) for Anxiolytic Activity:

    • Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.[8]

    • Procedure: Dose rodents with the vehicle or test compound. After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for 5 minutes.

    • Endpoint: Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[9]

  • Forced Swim Test (FST) for Antidepressant Activity:

    • Apparatus: A cylinder filled with water from which the animal cannot escape.[10]

    • Procedure: Dose rodents with the vehicle or test compound. Place the animal in the water for a 6-minute session.

    • Endpoint: The primary measure is the duration of immobility. Antidepressant drugs are known to decrease the time spent immobile, suggesting an escape-oriented behavior.[8][10]

G cluster_pathway Hypothesized 5-HT1A Signaling Pathway (Anxiolytic Effect) Compound Piperazin-1-yl-m-tolyl-methanone HCl (Predicted Partial Agonist) Receptor 5-HT1A Receptor (Gi/o-coupled) Compound->Receptor G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC α subunit GIRK GIRK Channel Opening G_Protein->GIRK βγ subunit cAMP ↓ cAMP Levels AC->cAMP PKA ↓ PKA Activity cAMP->PKA Anxiolysis Anxiolytic Effect PKA->Anxiolysis Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization K+ efflux Hyperpolarization->Anxiolysis

Caption: Hypothesized signaling cascade for anxiolytic effects.

Conclusion

While this compound remains an uncharacterized molecule, its structural components strongly suggest a potential role as a modulator of central aminergic systems. The arylpiperazine motif positions it as a high-interest candidate for CNS activity, potentially as an anxiolytic, antidepressant, or atypical antipsychotic. The true pharmacological profile, however, can only be elucidated through rigorous, systematic experimental evaluation. The multi-phase workflow presented in this guide provides a robust and validated framework for such an investigation, enabling researchers to efficiently characterize novel chemical entities, identify promising therapeutic leads, and make data-driven decisions in the drug discovery process.

References

  • Computational toxicology – The new frontier in predictive safety assessment. (2025, October 16). Vertex AI Search.
  • KnowTox - Volkamer Lab. (2026, February 3). Volkamer Lab.
  • Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. (2025, October 20). Frontiers in Pharmacology. [Link]

  • Pharmacological profiling of novel psychoactive substances. (n.d.). ResearchGate. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024, October 2). MDPI. [Link]

  • Artificial Intelligence for Toxicity Prediction in New Chemical Entities. (2024, September 26). Journal of Chemical and Pharmaceutical Research. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021, June 24). International Journal of Molecular Sciences. [Link]

  • Arylpiperazines for Management of Benign Prostatic Hyperplasia: Design, Synthesis, Quantitative Structure−Activity Relationships, and Pharmacokinetic Studies. (2010, December 3). Journal of Medicinal Chemistry. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021, June 24). PubMed. [Link]

  • Pharmacological evaluation of selected arylpiperazines with atypicalantipsychotic potential. (n.d.). ResearchGate. [Link]

  • Evaluation of anti-depressant and/or anxiolytic drugs: Venlafaxine validation. (n.d.). Neurofit. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022, October 20). Springer. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025, June 11). MDPI. [Link]

  • Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. (n.d.). LJMU Research Online. [Link]

  • Systematic Review on Antidepressant Models. (2018, September 30). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The age of anxiety: role of animal models of anxiolytic action in drug discovery. (n.d.). British Journal of Pharmacology. [Link]

  • Predictive toxicology today: the transition from biological knowledge to practicable models. (2016, July 7). Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Depression & Anxiety. (n.d.). Transpharmation. [Link]

  • Analysis of anxiolytic and anti-depressant potential of Bombyx mori in in vivo mouse mode. (2025, May 1). International Journal of Health Sciences. [Link]

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. (2021, May 14). University of Padua. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • What is the mechanism of Piperazine? (2024, July 17). Patsnap Synapse. [Link]

  • Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. (2010, August 19). ACS Chemical Neuroscience. [Link]

  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. (n.d.). PubMed. [Link]

  • Phenyl(m-tolyl)methanone. (n.d.). Oakwood Chemical. [Link]

Sources

In Silico Profiling of Piperazin-1-yl-m-tolyl-methanone: A Computational Framework for Benzoylpiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazin-1-yl-m-tolyl-methanone hydrochloride (also known as 1-(3-methylbenzoyl)piperazine HCl) represents a privileged scaffold in medicinal chemistry. Unlike its structural analog 1-benzylpiperazine (BZP), which possesses a flexible methylene linker, this molecule features a carbonyl linker. This amide functionality introduces planarity and significantly alters the electronic landscape, reducing the basicity of the proximal nitrogen and changing the pharmacophore profile.

This guide provides a rigorous, self-validating in silico framework for modeling this compound. It addresses the specific challenges of benzoylpiperazines, including tautomeric enumeration, salt stripping, and GPCR-targeted docking.

Part 1: Chemical Space & Ligand Preparation

The accuracy of any in silico model is strictly limited by the quality of the input structures. For Piperazin-1-yl-m-tolyl-methanone, the hydrochloride salt form must be computationally "washed" to model the bioactive species.

Structural Deconstruction & Protonation Logic

The molecule consists of a meta-tolyl ring connected to a piperazine ring via a carbonyl group.

  • Amide Nitrogen (N1): The nitrogen attached to the carbonyl is part of an amide bond. It is non-basic due to resonance delocalization of the lone pair into the carbonyl oxygen.

  • Distal Nitrogen (N4): The secondary amine at the distal end of the piperazine ring is basic (

    
    ). At physiological pH (7.4), this nitrogen is predominantly protonated (cationic).
    

Critical Protocol: Do not model the HCl counterion in docking simulations unless investigating solid-state crystal packing. For binding simulations, model the cationic species (protonated at N4) and the neutral species to account for potential deprotonation penalties upon burial in hydrophobic pockets.

Physicochemical Profile (Predicted)

Data synthesized from consensus cheminformatics models (SwissADME, RDKit).

PropertyValuebiological Implication
Molecular Weight 204.27 g/mol (Free base)High fragment-like efficiency; suitable for CNS penetration.
LogP (Consensus) ~1.6 – 1.9Optimal lipophilicity for blood-brain barrier (BBB) permeation.
TPSA ~32.6 ŲWell below the 90 Ų threshold for CNS drugs.
H-Bond Donors 1 (Distal NH)Key interaction point for Asp/Glu residues in GPCRs.
H-Bond Acceptors 2 (Carbonyl O, Distal N)Amide oxygen often acts as a backbone acceptor.
Rotatable Bonds 1 (Ar-CO bond)Limited flexibility reduces entropic penalty upon binding.
Ligand Preparation Workflow

The following Graphviz diagram outlines the decision tree for preparing this specific ligand for simulation.

LigandPrep Start Input: Piperazin-1-yl-m-tolyl-methanone HCl Desalt Desalting: Remove Cl- ion Start->Desalt Base Free Base Generation Desalt->Base Prot Protonation State (pH 7.4) Base->Prot AmideCheck Check N1 (Amide): Neutral Prot->AmideCheck DistalCheck Check N4 (Distal): Protonated (+1) AmideCheck->DistalCheck Conf Conformer Generation (OPLS4/MMFF94) DistalCheck->Conf Assign Partial Charges Output Final Ligand Set: 1. Cationic (Major) 2. Neutral (Minor) Conf->Output

Figure 1: Ligand preparation workflow emphasizing the differential treatment of the two nitrogen atoms.

Part 2: Target Identification & Homology Modeling

Benzoylpiperazines are "privileged structures" that frequently exhibit polypharmacology. Based on structural similarity to known ligands, the primary targets for this molecule are Class A GPCRs.

Target Hypothesis
  • Serotonin Receptors (5-HT): Specifically 5-HT1A and 5-HT2A. The aromatic ring mimics the indole/phenyl moiety of serotonin, while the protonated piperazine mimics the ethylamine side chain.

  • Histamine H3 Receptor: Benzoylpiperazines are classic scaffolds for H3 antagonists/inverse agonists.

  • Dopamine Receptors: Potential affinity for D2/D3 due to the aryl-piperazine motif.

Homology Modeling Strategy

If a crystal structure is unavailable for the specific receptor subtype of interest, use AlphaFold2 or Swiss-Model with the following constraints:

  • Template Selection: Choose a template bound to an antagonist (e.g., Risperidone-bound 5-HT2A, PDB ID: 6A93) to ensure the binding pocket is in an "open" conformation suitable for bulky ligands.

  • Loop Refinement: The extracellular loops (ECL2) often gate the binding site. Ensure ECL2 is relaxed using Prime (Schrödinger) or Modeller.

Part 3: Molecular Docking Protocol

This protocol uses a "Self-Validating" approach where a known ligand is redocked to establish the RMSD baseline before docking the target molecule.

The Protocol

Step 1: Grid Generation

  • Center: Define the grid box centroid using the Aspartate residue in TM3 (e.g., Asp3.32 in Ballesteros-Weinstein numbering). This residue is critical for anchoring the protonated nitrogen of the piperazine.

  • Size:

    
     Å box to accommodate the meta-tolyl tail.
    

Step 2: Docking Parameters (Standard Precision)

  • Software: AutoDock Vina (Open Source) or Glide (Commercial).

  • Scoring Function: Use a function that penalizes desolvation of polar groups (amide carbonyl) if they do not form H-bonds.

  • Constraints: Apply a positional constraint (radius 1.5 Å) on the protonated amine interaction with Asp3.32. This forces the docking engine to respect the canonical GPCR binding mode.

Step 3: Validation (Redocking)

  • Extract the co-crystallized ligand from the PDB template.[1]

  • Dock it back into the generated grid.

  • Pass Criteria: RMSD between the docked pose and crystal pose must be

    
     Å.
    
Interpretation of Binding Mode

In the predicted binding mode for Piperazin-1-yl-m-tolyl-methanone:

  • Ionic Lock: The protonated N4 forms a salt bridge with Asp3.32.

  • Hydrophobic Sandwich: The m-tolyl ring sits in a hydrophobic pocket formed by Phe/Trp residues in TM6/TM7 (often the "aromatic toggle switch").

  • H-Bonding: The carbonyl oxygen may accept a hydrogen bond from Ser/Thr residues on TM5.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to assess the stability of the complex and the persistence of the salt bridge.

Setup
  • Force Field: CHARMM36m (best for lipids/proteins) or OPLS4.

  • System: Embed the receptor-ligand complex in a POPC membrane bilayer. Solvate with TIP3P water. Neutralize with 0.15 M NaCl.

  • Equilibration: NVT ensemble (1 ns) followed by NPT ensemble (5 ns) with restraints on protein backbone and ligand heavy atoms.

Production Run & Analysis
  • Duration: Minimum 50-100 ns.

  • Metric 1 (RMSD): Plot Ligand RMSD relative to the protein backbone. A stable binder should plateau (

    
     Å deviation) after equilibration.
    
  • Metric 2 (Contact Frequency): Calculate the percentage of simulation time the N4-Asp3.32 salt bridge exists.

    • Strong Binder:[2] > 80% occupancy.

    • Weak/Transient Binder: < 40% occupancy.

Part 5: Integrated Workflow Diagram

The following diagram summarizes the complete in silico pipeline, from structure to trajectory analysis.

InSilicoPipeline cluster_Prep Phase 1: Prep cluster_Dock Phase 2: Docking cluster_MD Phase 3: Dynamics Input Piperazin-1-yl-m-tolyl-methanone LigPrep Ligand Prep (pH 7.4, Desalt) Input->LigPrep Dock Glide/Vina (SP/XP Mode) LigPrep->Dock ProtPrep Protein Prep (H-bond Opt) Grid Grid Gen (Asp3.32 Focus) ProtPrep->Grid Grid->Dock PoseSel Pose Selection (Interaction Filter) Dock->PoseSel SysBuild Membrane Builder (POPC) PoseSel->SysBuild ProdRun MD Production (100 ns) SysBuild->ProdRun Analysis Analysis (RMSD/H-bonds) ProdRun->Analysis

Figure 2: Comprehensive computational pipeline for evaluating benzoylpiperazine derivatives.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Ballesteros, J. A., & Weinstein, H. (1995). Integrated methods for the construction of three-dimensional models and computational probing of structure-function relations in G protein-coupled receptors. Methods in Neurosciences.

  • Jorgensen, W. L., et al. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Piperazin-1-yl-m-tolyl-methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Piperazin-1-yl-m-tolyl-methanone hydrochloride (CAS 100940-01-0), a compound of interest in pharmaceutical research and development. Due to the absence of publicly available experimental spectra, this guide utilizes predicted data, supported by established spectroscopic principles and data from analogous structures, to offer a robust interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR profiles. This document is intended to serve as a valuable resource for the structural elucidation, characterization, and quality control of this and related piperazine derivatives.

Introduction

This compound is a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry renowned for its presence in a wide array of therapeutic agents. The structural combination of a piperazine ring, a tolyl group, and a ketone functionality suggests its potential as an intermediate in the synthesis of novel pharmacologically active molecules. Accurate structural characterization is a cornerstone of drug development, ensuring the identity, purity, and stability of a compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this endeavor.

This guide provides a detailed examination of the predicted spectroscopic data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and are cross-referenced with data from structurally similar compounds to provide a scientifically sound analysis.

Chemical Structure and Properties

  • IUPAC Name: (3-methylphenyl)-piperazin-1-ylmethanone;hydrochloride[1]

  • CAS Number: 100940-01-0[1]

  • Molecular Formula: C₁₂H₁₇ClN₂O[1]

  • Molecular Weight: 240.73 g/mol [1]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. The hydrochloride salt form will lead to protonation of the secondary amine in the piperazine ring, resulting in a downfield shift of the adjacent protons and the appearance of an N-H proton signal.

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5br s2HN-H₂⁺ (piperazine)
~7.3 - 7.5m4HAromatic-H
~3.8 - 4.0t4H-C(=O)N(CH₂-)₂
~3.2 - 3.4t4H-CH₂NH₂⁺CH₂-
2.41s3HAr-CH₃

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Interpretation:

  • Aromatic Protons (~7.3 - 7.5 ppm): The four protons on the m-tolyl ring are expected to appear as a complex multiplet in this region. The exact splitting pattern will depend on the coupling constants between them.

  • Piperazine Protons (~3.2 - 4.0 ppm): Due to the amide linkage and the protonated nitrogen, the piperazine protons are expected to be deshielded and appear as two distinct triplets. The protons closer to the carbonyl group (-C(=O)N(CH₂-)₂) are predicted to be further downfield compared to those adjacent to the protonated nitrogen (-CH₂NH₂⁺CH₂-).

  • Methyl Protons (2.41 ppm): The methyl group on the tolyl ring is expected to appear as a singlet.

  • N-H Protons (~9.5 - 10.5 ppm): The two protons on the protonated nitrogen of the piperazine ring are expected to be broad and significantly downfield due to the positive charge and exchange with the solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (ppm)Assignment
~170C=O (amide)
~138Ar-C (ipso-CH₃)
~135Ar-C (ipso-C=O)
~128 - 132Ar-C
~40 - 45Piperazine-C
~21Ar-CH₃

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Interpretation:

  • Carbonyl Carbon (~170 ppm): The amide carbonyl carbon is expected to resonate in this characteristic downfield region.

  • Aromatic Carbons (~128 - 138 ppm): The six aromatic carbons will appear in this range. The ipso-carbons (attached to the methyl and carbonyl groups) will have distinct chemical shifts from the protonated aromatic carbons.

  • Piperazine Carbons (~40 - 45 ppm): The four carbons of the piperazine ring are expected to be in this region. Due to the different substituents on the nitrogen atoms, two distinct signals may be observed.

  • Methyl Carbon (~21 ppm): The methyl carbon of the tolyl group will appear in the aliphatic region.

Experimental Protocol for NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Sample Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) Acquire Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer Sample->Acquire Transfer to NMR tube Process Process the data using appropriate software (e.g., MestReNova) - Fourier transform - Phase correction - Baseline correction Acquire->Process Raw data (FID)

Caption: A generalized workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data

Table 3: Predicted m/z values for major fragments

m/z (amu)Proposed Fragment Ion
205.13[M+H]⁺ (protonated parent molecule, free base)
119.05[m-tolyl-C=O]⁺
91.05[C₇H₇]⁺ (tropylium ion)
85.09[Piperazine ring fragment]⁺

Note: These are predicted m/z values for the free base form of the molecule, which is what is typically observed in the mass spectrometer after the loss of HCl.

Proposed Fragmentation Pathway

G Parent [C₁₂H₁₆N₂O + H]⁺ m/z = 205.13 Frag1 [m-tolyl-C≡O]⁺ m/z = 119.05 Parent->Frag1 Amide bond cleavage Frag2 [Piperazine ring fragment]⁺ m/z = 85.09 Parent->Frag2 Amide bond cleavage Frag3 [C₇H₇]⁺ m/z = 91.05 Frag1->Frag3 Loss of CO

Caption: A proposed fragmentation pathway for Piperazin-1-yl-m-tolyl-methanone.

The primary fragmentation is expected to occur at the amide bond, leading to the formation of the m-tolyl-carbonyl cation (m/z 119.05) and a protonated piperazine fragment. The m-tolyl-carbonyl cation can further lose a molecule of carbon monoxide to form the tropylium ion (m/z 91.05), a common fragment for toluene derivatives.

Experimental Protocol for Mass Spectrometry Analysis

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) Analyze Inject the sample into an LC-MS or direct infusion ESI-MS system Sample->Analyze Infusion/Injection Interpret Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions Analyze->Interpret Mass spectrum

Caption: A generalized workflow for mass spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the protonated molecular ion ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Table 4: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)Functional Group
~3000 - 3100Aromatic C-H stretch
~2850 - 3000Aliphatic C-H stretch
~2400 - 2700N-H stretch (amine salt)
~1630 - 1660C=O stretch (amide)
~1500 - 1600Aromatic C=C stretch
~1200 - 1300C-N stretch

Note: Predicted frequencies are approximate ranges.

Interpretation:

  • N-H Stretch (~2400 - 2700 cm⁻¹): The broad absorption in this region is characteristic of the N-H stretching vibration in an amine hydrochloride salt.

  • C=O Stretch (~1630 - 1660 cm⁻¹): A strong absorption band in this region is indicative of the amide carbonyl group. Conjugation with the aromatic ring typically lowers the frequency compared to a non-conjugated amide.

  • C-H Stretches (~2850 - 3100 cm⁻¹): The absorptions in this region correspond to the C-H stretching vibrations of the aromatic and aliphatic (piperazine and methyl) groups.

  • Aromatic C=C Stretch (~1500 - 1600 cm⁻¹): These bands are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

  • C-N Stretch (~1200 - 1300 cm⁻¹): The C-N stretching vibration of the amide and the piperazine ring will appear in this region.

Experimental Protocol for IR Analysis

G cluster_0 Sample Preparation (ATR) cluster_1 Data Acquisition cluster_2 Data Interpretation Sample_ATR Place a small amount of the solid sample directly on the ATR crystal Acquire Acquire the IR spectrum using an FTIR spectrometer Sample_ATR->Acquire Mount on spectrometer Interpret Analyze the spectrum to identify characteristic absorption bands of the functional groups Acquire->Interpret IR spectrum

Caption: A generalized workflow for FT-IR analysis using an ATR accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with their detailed interpretations and generalized experimental protocols, offer a valuable framework for researchers and scientists working with this compound. While predicted data serves as a strong foundation, it is recommended that experimental data be acquired for final confirmation of the structure and purity of any synthesized batch of this compound. The information contained herein should facilitate the identification, characterization, and quality control of this compound in a drug discovery and development setting.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • Illinois State University. (2015). Infrared Spectroscopy. CDN.
  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
  • Gou, B., Gonzalez, F. J., & Idle, J. R. (2000). Heteronuclear 13C, 15N and 17O NMR cross-correlations of 4-substituted benzamide derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 2295-2298.
  • Cody, R. B., & Dane, A. J. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug testing and analysis, 4(2), 107-113.
  • DeRuiter, J., & Noggle, F. T. (1993). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Journal of the American Society for Mass Spectrometry, 4(10), 826-832.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • ChemTube3D. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts.
  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin.
  • ChemicalBook. (n.d.). Piperazine(110-85-0) 1H NMR spectrum.
  • PubChem. (n.d.). Piperazine, hydrochloride (1:?).
  • Yilmaz, F., & Menteşe, M. (2015). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 60(9), 941-948.
  • Kumar, A., Sharma, S., & Kumar, R. (2019). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. World Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 834-855.
  • Der Pharma Chemica. (2016). Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 r. Der Pharma Chemica, 8(1), 223-231.
  • Chemistry LibreTexts. (2023, August 29).
  • Noggle, F. T., & DeRuiter, J. (2011). Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. RSC Advances, 1(9), 1735-1746.
  • NMRDB. (n.d.). Predict 13C carbon NMR spectra.
  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • Nemečková, D., Imramovský, A., & Pejchal, V. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210-236.
  • Li, Y., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Padmashali, B., Mallikarjuna, S. M., & Chidananda, B. N. (2009). methanone. Molbank, 2009(4), M641.

  • Thakran, S., et al. (2012). Synthesis and biological evaluation of some new 1-benzhydryl piperazine derivatives as antihistaminic and anthelmintic agents. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.213-217.

Sources

Methodological & Application

Technical Monograph: In Vitro Profiling of Piperazin-1-yl-m-tolyl-methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperazin-1-yl-m-tolyl-methanone hydrochloride (CAS: 100940-01-0), herein referred to as PMTM-HCl , is a piperazine-based privileged scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Structurally comprising a 3-methylbenzoyl group coupled to a piperazine ring, it serves as a critical pharmacophore in the development of ligands for G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine (D2/D3) receptors.

In the context of drug development, PMTM-HCl is rarely the final drug; rather, it is a high-value intermediate or fragment hit . Its secondary amine provides a vector for diversification, while the m-tolyl moiety offers lipophilic contacts often required for receptor binding pockets.

This Application Note provides rigorous in vitro assay protocols designed to characterize PMTM-HCl as a lead scaffold. The focus is on three critical pillars of early-stage optimization: Physicochemical Profiling , Metabolic Stability (focusing on benzylic oxidation) , and Cytotoxicity Screening .

Part 1: Compound Preparation & Handling

Before initiating biological assays, the salt form (HCl) must be managed to ensure accurate concentration in physiological buffers.

Solubilization Protocol

PMTM-HCl is a hydrochloride salt, conferring improved aqueous solubility compared to its free base. However, for consistent in vitro data, stock solutions should be prepared in DMSO to prevent precipitation upon dilution into assay media.

  • Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Target Concentration: 10 mM or 50 mM.

  • Storage: -20°C in amber glass vials (hygroscopic; protect from moisture).

Procedure:

  • Weigh accurately 2.40 mg of PMTM-HCl (MW: 240.73 g/mol ).

  • Add 1.00 mL of DMSO to achieve a 10 mM stock solution.

  • Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • QC Step: Verify concentration via UV-Vis absorbance at 254 nm (benzoyl chromophore) against a standard curve.

Part 2: Physicochemical Profiling

Understanding the solubility and ionization state is prerequisite to interpreting biological data. The piperazine nitrogen (N4) is basic (pKa ~8.5–9.0), meaning the compound is positively charged at physiological pH (7.4).

Kinetic Solubility Assay (Nephelometry)

Objective: Determine the concentration limit of PMTM-HCl in PBS (pH 7.4) before precipitation occurs.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 96-well clear flat-bottom plates.

  • Nephelometer or Plate Reader (Absorbance at 620 nm).

Protocol:

  • Preparation: Dispense 196 µL of PBS into plate wells.

  • Titration: Add 4 µL of PMTM-HCl DMSO stock (ranging from 1 mM to 50 mM) to achieve final concentrations of 20, 50, 100, 200, and 500 µM. (Final DMSO = 2%).

  • Incubation: Shake plate at 500 rpm for 2 hours at 25°C.

  • Read: Measure light scattering (Nephelometry) or Absorbance (620 nm).

  • Analysis: Plot Concentration vs. Absorbance. The inflection point indicates the Solubility Limit .

    • Acceptance Criteria: For a fragment scaffold, solubility >100 µM in PBS is required for reliable bioassays.

Part 3: Metabolic Stability (Microsomal Stability)

Scientific Rationale: The 3-methyl group (m-tolyl) on PMTM-HCl is a primary site for metabolic liability. Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can rapidly oxidize this benzylic carbon to an alcohol and subsequently to a carboxylic acid, drastically altering potency and permeability. This assay quantifies the Intrinsic Clearance (


).
Assay Workflow Visualization

MetabolicStability Start PMTM-HCl (1 µM) Mix Liver Microsomes (0.5 mg/mL) Start->Mix Reaction Incubation 37°C + NADPH Mix->Reaction Quench Quench (ACN) Timepoints: 0, 5, 15, 30, 60 min Reaction->Quench Analysis LC-MS/MS Quantify Parent Remaining Quench->Analysis

Figure 1: Workflow for determining metabolic stability of PMTM-HCl in liver microsomes.

Detailed Protocol

Reagents:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Stop Solution: Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Procedure:

  • Pre-Incubation: Prepare a master mix of Microsomes (0.5 mg/mL final) in 100 mM Potassium Phosphate buffer (pH 7.4). Spike with PMTM-HCl (1 µM final). Pre-warm at 37°C for 5 min.

  • Initiation: Add NADPH solution to initiate the reaction.

  • Sampling: At

    
     minutes, transfer 50 µL of reaction mixture into 150 µL of ice-cold Stop Solution.
    
  • Processing: Centrifuge samples at 4,000 rpm for 20 minutes to pellet proteins.

  • Quantification: Inject supernatant into LC-MS/MS. Monitor the transition for PMTM (Parent) and potential hydroxylated metabolite (+16 Da).

Data Analysis: Calculate the slope (


) of 

vs. time.


  • Interpretation: A

    
     min suggests rapid benzylic oxidation. Medicinal chemistry strategy would involve replacing the methyl group with a chloro- or trifluoromethyl- group to block metabolism.
    

Part 4: In Vitro Cytotoxicity (MTT Assay)

Before using PMTM-HCl in cellular functional assays (e.g., GPCR signaling), its baseline cytotoxicity must be established to ensure observed effects are not due to cell death.

Cell Line: HEK293 (common host for GPCR transfection) or HepG2 (liver toxicity model).

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with PMTM-HCl (0.1 µM to 100 µM, semi-log dilution). Include 10% DMSO (Positive Control) and Vehicle (Negative Control).

  • Duration: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

Result Interpretation:

  • Safe Window:

    
     is generally acceptable for a fragment scaffold.
    
  • If toxicity is observed < 10 µM, the piperazine ring may be causing phospholipidosis (common with cationic amphiphilic drugs).

Part 5: Data Summary & References

Summary of Key Parameters
ParameterAssay TypeTarget Value (Lead Criteria)Critical Liability Check
Solubility Kinetic (PBS pH 7.4)> 100 µMPrecipitation at neutral pH
Metabolic Stability Liver Microsomes

min
Benzylic oxidation (Methyl group)
Cytotoxicity MTT (HEK293)

Cationic amphiphilic toxicity
Permeability PAMPA

cm/s
Low CNS penetration
References
  • PubChem. "this compound | C12H17ClN2O".[1] National Library of Medicine. [Link]

  • Mahmoud, M. M., et al. (2015).[2] "(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist from the class of benzhydryl piperazine analogs".[2] Molecular Pharmacology, 87(2), 197-206.[2] [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Microsomal Stability protocols).

Sources

Application Notes and Protocols: In Vivo Study Design for Piperazin-1-yl-m-tolyl-methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing a robust in-vivo study to evaluate the pharmacological and toxicological profile of Piperazin-1-yl-m-tolyl-methanone hydrochloride. Given the structural alerts within the piperazine class of compounds, which are known to interact with the central nervous system (CNS), this guide emphasizes a tiered approach.[1][2][3] The study design incorporates preliminary toxicological assessments, pharmacokinetic profiling, and behavioral assays to explore potential anxiolytic and antidepressant effects. The protocols detailed herein are grounded in established methodologies and regulatory guidelines to ensure data integrity and translatability.

Introduction and Scientific Rationale

Piperazine derivatives are a well-established class of compounds with a broad range of biological activities, frequently targeting the central nervous system.[1][2][3] Many clinically successful drugs for treating anxiety, depression, and psychosis contain the piperazine moiety.[3] The title compound, this compound, shares structural similarities with molecules known to modulate serotonin and GABA receptors.[4][5][6] Therefore, a logical starting point for its in vivo characterization is to investigate its potential effects on anxiety- and depression-related behaviors.

This study design is predicated on a multi-faceted approach to generate a comprehensive preclinical data package. The initial phase focuses on establishing a safe dose range through acute toxicity studies. Subsequent pharmacokinetic (PK) investigations will elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is critical for designing meaningful efficacy studies.[7][8][9] Finally, a battery of behavioral tests will be employed to assess the compound's potential as an anxiolytic or antidepressant agent.[10][11] Throughout this process, adherence to Good Laboratory Practice (GLP) principles and relevant regulatory guidelines is paramount to ensure the reliability and reproducibility of the findings.[12][13]

Pre-formulation and Compound Handling

Prior to in vivo administration, it is crucial to characterize the physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H17ClN2O[14]
Molecular Weight240.73 g/mol [14]
AppearanceSolid[15]
Melting Point228 to 230°C[15]
Purity≥98.0%[15]

Vehicle Selection and Preparation: Based on its hydrochloride salt form, the compound is anticipated to have moderate water solubility. Initial solubility tests should be conducted in commonly used vehicles such as sterile water for injection, saline (0.9% NaCl), and a solution of 5% DMSO/5% Solutol HS 15/90% saline. The selected vehicle should be non-toxic at the administered volume and should not interfere with the biological assays. The final formulation should be prepared fresh daily and protected from light if found to be light-sensitive.

Experimental Animals and Husbandry

Species and Strain: Male and female BALB/c mice (8-10 weeks old) are recommended for the behavioral studies due to their widespread use in anxiety and depression models.[16] For pharmacokinetic and toxicology studies, Sprague-Dawley rats can also be considered.[17] The inclusion of both sexes is crucial to identify potential sex-specific differences in drug response.[18][19]

Housing and Environmental Conditions:

  • Housing: Animals should be group-housed (3-5 per cage) in standard polycarbonate cages with appropriate bedding.

  • Environment: A controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 2°C, and humidity of 50 ± 10% should be maintained.

  • Diet: Standard laboratory chow and water will be available ad libitum.

  • Acclimatization: Animals should be acclimatized to the housing facility for at least one week before the start of any experimental procedures.[20]

Study Design and Protocols

The in vivo evaluation will proceed in a staged manner, as depicted in the workflow diagram below.

InVivo_Study_Workflow cluster_Phase1 Phase 1: Safety and Tolerability cluster_Phase2 Phase 2: Pharmacokinetics cluster_Phase3 Phase 3: Efficacy Evaluation Acute_Toxicity Acute Oral Toxicity Study (OECD 423) Dose_Range_Finding Dose Range Finding Acute_Toxicity->Dose_Range_Finding PK_Study Pharmacokinetic (PK) Profiling Dose_Range_Finding->PK_Study Select Doses EPM Elevated Plus Maze (EPM) PK_Study->EPM Inform Dose Selection & Timing FST Forced Swim Test (FST) PK_Study->FST Inform Dose Selection & Timing

Figure 1: Staged In Vivo Study Workflow.

Phase 1: Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity of this compound and to identify a preliminary safe dose range.

Protocol: The study will be conducted in accordance with the OECD Guideline 423 (Acute Toxic Class Method).[21][22] This method allows for the classification of the substance and estimation of the LD50 using a reduced number of animals.[21]

Step-by-Step Protocol:

  • Animal Selection: Use female rats (nulliparous and non-pregnant) as they are generally more sensitive.

  • Dosing: Administer the compound orally via gavage. The starting dose is typically selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[21]

  • Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for the first 24 hours and then daily for 14 days.[23] Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[23]

  • Body Weight: Record the body weight of each animal before dosing and weekly thereafter.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Phase 2: Pharmacokinetic (PK) Profiling

Objective: To characterize the pharmacokinetic profile of the compound after a single intravenous (IV) and oral (PO) administration.

Protocol: This study will determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[7]

Table 2: Pharmacokinetic Study Design

ParameterDetails
Animal ModelMale Sprague-Dawley rats with jugular vein cannulation
Number of Animals3 per group (IV and PO)
Dose LevelsIV: 1 mg/kg; PO: 10 mg/kg (adjust based on toxicity data)
AdministrationIV bolus via jugular vein; PO via oral gavage
Sample CollectionBlood samples (approx. 0.2 mL) collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose
Sample ProcessingPlasma separation and storage at -80°C until analysis
Analytical MethodLC-MS/MS for quantification of the compound in plasma

Data Analysis: PK parameters will be calculated using non-compartmental analysis with software such as Phoenix WinNonlin.[24]

Phase 3: Efficacy Evaluation - Behavioral Assays

Based on the PK data, appropriate doses and pre-treatment times will be selected for the behavioral assays. A washout period of at least 48 hours should be allowed between different behavioral tests if the same animals are used.

Objective: To assess the anxiolytic potential of the compound. The EPM test is based on the natural aversion of rodents to open and elevated spaces.[25][26]

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[25][27]

  • Habituation: Allow mice to habituate to the testing room for at least 60 minutes before the test.[26]

  • Dosing: Administer the compound or vehicle intraperitoneally (IP) 30 minutes before the test (adjust timing based on PK data). A positive control such as diazepam (1-2 mg/kg) should be included.

  • Test Procedure: Place the mouse in the center of the maze, facing a closed arm, and allow it to explore freely for 5 minutes.[27]

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[25]

  • Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[25] The maze should be cleaned between each animal.[26]

Objective: To evaluate the potential antidepressant-like effects of the compound. The FST is a widely used model to screen for antidepressant efficacy.[11][28]

Protocol:

  • Apparatus: A transparent cylindrical container filled with water (24 ± 1°C) to a depth where the mouse cannot touch the bottom.[28][29]

  • Dosing: Administer the compound or vehicle (IP) 60 minutes before the test. A positive control such as imipramine (15-30 mg/kg) should be included.

  • Test Procedure: Place the mouse in the water-filled cylinder for a 6-minute session.[20]

  • Data Collection: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[30]

  • Analysis: A significant decrease in the duration of immobility compared to the vehicle-treated group suggests an antidepressant-like effect.[31] After the test, mice should be removed, dried, and monitored.[28]

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as t-tests or one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups with the control group. A p-value of <0.05 will be considered statistically significant.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and international standards for animal welfare. Efforts should be made to minimize the number of animals used and to reduce any potential pain or distress.

Conclusion and Future Directions

The successful completion of this in vivo study design will provide a comprehensive initial assessment of the safety, pharmacokinetic profile, and potential therapeutic utility of this compound. Positive findings in the behavioral assays would warrant further investigation into the compound's mechanism of action, including receptor binding studies and evaluation in more chronic models of anxiety and depression.

References

  • Bio-protocol. (2014, August 20). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]

  • Das, N., & Ahmed, W. (2020). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • JoVE. (2008, December 22). Elevated Plus Maze for Mice. Journal of Visualized Experiments. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved February 14, 2026, from [Link]

  • Fuchs, E., & Flügge, G. (2002). Experimental animal models for the simulation of depression and anxiety. Dialogues in Clinical Neuroscience, 4(3), 295–303. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 138-144. [Link]

  • JoVE. (2014, August 19). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. [Link]

  • Bio-protocol. (n.d.). Elevated Plus Maze. Retrieved February 14, 2026, from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved February 14, 2026, from [Link]

  • YouTube. (2020, May 18). Toxicity studies | OECD guidelines | Acute Toxicity Study | Chronic Toxicity Study | Subacute Toxicity Study. [Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

  • NSW Department of Primary Industries. (2022, August 15). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. (2026, February 14). Scibay. [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved February 14, 2026, from [Link]

  • University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. Retrieved February 14, 2026, from [Link]

  • Frontiers. (n.d.). Animal Models of Anxiety and Depression: Exploring the Underlying Mechanisms of Sex Differences. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental animal models for the simulation of depression and anxiety. Retrieved February 14, 2026, from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. [Link]

  • Bundy, J. L., & Winder, D. G. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience, 15, 794936. [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved February 14, 2026, from [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In K. M. Woodbury-Harris & B. M. Coull (Eds.), Clinical Trials in the Neurosciences (Vol. 25, pp. 46–49). Karger. [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Scibay. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 7). Animal Model of Depression and Anxiety- PROS and CONS. [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved February 14, 2026, from [Link]

  • Berezin, M., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 24458. [Link]

  • Gulinello, M., &idus, A. (2018). The mouse as a model for neuropsychiatric drug development. Current Biology, 28(17), R950–R955. [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved February 14, 2026, from [Link]

  • Singhal, P. K., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 54(2). [Link]

  • PharmacologyOnLine. (2019, December 30). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. [Link]

  • ACNP. (n.d.). THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 10). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]

  • What Are In Vivo Preclinical Studies? Understanding Their Role in Drug Development. (2026, February 9). Scibay. [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved February 14, 2026, from [Link]

  • Duke Department of Psychiatry & Behavioral Sciences. (n.d.). Preclinical Models. Retrieved February 14, 2026, from [Link]

  • PubMed. (2015, February). (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist from the class of benzhydryl piperazine analogs. [Link]

  • Cuestiones de Fisioterapia. (2025, January 10). Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020, January 19). MDPI. [Link]

  • PubChem. (n.d.). This compound. Retrieved February 14, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved February 14, 2026, from [Link]

  • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. [Link]

  • PubMed. (n.d.). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. [Link]

Sources

Application Note: HPLC Analysis of Piperazin-1-yl-m-tolyl-methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note provides a validated, robust protocol for the analysis of Piperazin-1-yl-m-tolyl-methanone hydrochloride (CAS: 100940-01-0), also known as 1-(3-Methylbenzoyl)piperazine HCl. This compound is a critical intermediate in the synthesis of pharmaceutical agents, including antihistamines and specific kinase inhibitors.[1]

The piperazine moiety presents a secondary amine with a pKa of approximately 9.7, making it prone to severe peak tailing on standard silica-based columns due to silanol interactions. This guide outlines a Reversed-Phase (RP-HPLC) strategy utilizing a modern end-capped C18 stationary phase and controlled pH conditions to ensure sharp peak shape, high resolution, and mass spectrometry (MS) compatibility.

Chemical Profile[1][2][3]
  • Compound: this compound[2][3]

  • Formula:

    
    
    
  • Molecular Weight: 240.73 g/mol (Salt); 204.27 g/mol (Free Base)

  • Key Functional Groups:

    • Piperazine Ring: Secondary amine (Basic, pKa ~9.7).

    • Benzoyl Moiety: UV Chromophore (Max ~230–250 nm).

  • Solubility: Soluble in Water, Methanol, and DMSO.

Method Development Strategy (The "Why")

Column Selection: Handling Basic Amines

Standard C18 columns often exhibit "tailing" for piperazines because the protonated amine (


) interacts with residual acidic silanols (

) on the silica surface.
  • Recommendation: Use a Base-Deactivated Silica (BDS) or a Hybrid Particle (e.g., Ethylene Bridged Hybrid - BEH) column. These technologies chemically block silanols or use a polymer-silica hybrid to eliminate secondary interactions.

Mobile Phase Chemistry

We utilize an Acidic Mobile Phase (pH ~2-3) .

  • Mechanism: At pH 2.0, the piperazine amine is fully protonated (

    
    ), and the silanols are fully protonated (
    
    
    
    , neutral). This prevents the cation-exchange mechanism that causes tailing.
  • Modifier: Formic Acid (0.1%) is chosen over Phosphate buffers to allow for direct coupling to LC-MS systems if impurity identification is required later.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.

    • Water, Milli-Q (18.2 MΩ).

    • Formic Acid (LC-MS Grade) or Trifluoroacetic Acid (TFA).

    • Reference Standard: Piperazin-1-yl-m-tolyl-methanone HCl (>98% purity).

Chromatographic Conditions (Standard Method)
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5 - 10 µL
Detection UV @ 235 nm (Primary), 254 nm (Secondary)
Run Time 15 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
10.004060Linear Gradient
11.00595Wash Step
13.00595Hold
13.10955Re-equilibration
15.00955End
Sample Preparation
Standard Stock Solution (1.0 mg/mL)
  • Weigh 10.0 mg of Piperazin-1-yl-m-tolyl-methanone HCl standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 50:50 Water:Methanol . (Note: Do not use pure ACN for dissolution as the salt form may precipitate).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (100 µg/mL)
  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A .

  • Filter through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial.

Visualization: Analytical Workflow & Logic

The following diagram illustrates the critical decision pathways for method optimization and the specific chemical interactions managed by this protocol.

HPLC_Workflow Start Start: Method Development Molecule Target: Piperazin-1-yl-m-tolyl-methanone HCl (Basic Amine pKa ~9.7) Start->Molecule Condition Select pH Strategy Molecule->Condition Goal Goal: Sharp Peak, No Tailing Result Final Protocol: C18 Column + Acidic MP (Robust & MS Compatible) Goal->Result Path_Acid Acidic (pH 2-3) 0.1% Formic Acid Condition->Path_Acid Preferred Path_Basic Basic (pH > 10) High pH Stable Column Condition->Path_Basic Alternative Mechanism_Acid Amine Protonated (NH2+) Silanols Protonated (Si-OH) NO Interaction -> Sharp Peak Path_Acid->Mechanism_Acid Mechanism_Basic Amine Neutral (NH) Silica Dissolution Risk Requires Hybrid Column Path_Basic->Mechanism_Basic Mechanism_Acid->Goal

Caption: Decision tree for optimizing HPLC conditions for basic piperazine derivatives, prioritizing acidic suppression of silanol activity.

System Suitability & Validation Criteria

Before analyzing unknown samples, the system must meet the following criteria (based on 5 replicate injections of the Working Standard):

ParameterAcceptance LimitRationale
Retention Time %RSD ≤ 1.0%Ensures pump stability.
Peak Area %RSD ≤ 2.0%Ensures injector precision.
Tailing Factor (

)
0.8 – 1.5Critical for piperazines; >1.5 indicates silanol interaction.
Theoretical Plates (N) > 5,000Ensures column efficiency.

Troubleshooting Guide

Issue: Peak Tailing ( )
  • Cause: Secondary interactions between the piperazine amine and residual silanols on the column.

  • Solution 1: Add 0.1% Triethylamine (TEA) to the mobile phase (if using phosphate buffer). TEA acts as a "sacrificial base" blocking silanols.

  • Solution 2: Switch to a "End-capped" column (e.g., Agilent Eclipse Plus) or a "Charged Surface Hybrid" (CSH) column which repels protons.

  • Solution 3: Increase buffer concentration (if using Formic acid, switch to 0.1% TFA which is a stronger ion-pairing agent).

Issue: Split Peaks
  • Cause: Sample solvent mismatch. Dissolving the sample in 100% Methanol or ACN while the starting gradient is 95% Water can cause the sample to precipitate or travel faster than the mobile phase initially.

  • Solution: Always dissolve/dilute the final sample in the starting Mobile Phase (95% Water / 5% ACN).

References

  • BenchChem. (2025).[4][5] 1-Benzoylpiperazine | 13754-38-6 - Chemical Properties and Applications. Retrieved from [5]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2760447: this compound. Retrieved from

  • SIELC Technologies. (2018). Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. Retrieved from

  • Sigma-Aldrich. (2025). 1-(3-Methylphenyl)piperazine ≥97.5% (HPLC) Product Specification. Retrieved from

Sources

Piperazin-1-yl-m-tolyl-methanone hydrochloride for proteomics research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoproteomic Profiling & Target Deconvolution of Piperazin-1-yl-m-tolyl-methanone

Executive Summary

Piperazin-1-yl-m-tolyl-methanone hydrochloride (1-(3-methylbenzoyl)piperazine HCl) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with monoacylglycerol lipase (MAGL) inhibitors, RET kinase inhibitors, and various GPCR modulators. In modern drug discovery, defining the proteome-wide interaction landscape of such scaffolds is critical to understanding polypharmacology and identifying off-target liabilities.

This guide details the application of Thermal Proteome Profiling (TPP) and Competition-Based Affinity Selection to map the interactome of Piperazin-1-yl-m-tolyl-methanone. Unlike traditional biochemical assays, these mass spectrometry (MS)-based proteomic workflows allow for the unbiased identification of target proteins in live cells or native lysates without requiring compound derivatization.

Compound Profile & Scientific Rationale

  • Compound Name: this compound[1]

  • CAS: 100940-01-0[1]

  • Molecular Class: Piperazine amide / Benzoylpiperazine fragment.

  • Proteomic Utility:

    • Fragment-Based Screening: Serves as a low-molecular-weight ligand to identify druggable pockets.

    • Scaffold Hopping: Used to interrogate binding sites of serine hydrolases and kinases.

    • Selectivity Profiling: Distinguishing between isoform-specific binding (e.g., MAGL vs. FAAH) via proteome-wide thermal shifts.

Mechanistic Insight: The piperazine nitrogen acts as a key hydrogen bond acceptor/donor, while the m-tolyl moiety provides hydrophobic contacts. In proteomics, we exploit the thermodynamic stabilization of proteins upon ligand binding. When this compound binds a target, it increases the protein's thermal stability (


), a shift measurable by quantitative MS (Savitski et al., 2014).

Experimental Workflow Visualization

The following diagram outlines the Thermal Proteome Profiling (TPP) workflow, the gold standard for validating unmodified small molecule interactions.

TPP_Workflow Compound Piperazin-1-yl-m-tolyl-methanone (Treatment) Cells Live Cells / Lysate (Incubation) Compound->Cells Control Vehicle Control (DMSO) Control->Cells Heat Thermal Challenge (37°C - 67°C Gradient) Cells->Heat 10 Temp Points Lysis Lysis & Ultracentrifugation (Remove aggregates) Heat->Lysis Precipitate Unstable Proteins Digest Tryptic Digestion & TMT Labeling Lysis->Digest Soluble Fraction MS LC-MS/MS Analysis (Orbitrap) Digest->MS Multiplexing Data Melting Curve Analysis (ΔTm Calculation) MS->Data

Figure 1: Workflow for Thermal Proteome Profiling (TPP) to identify targets of Piperazin-1-yl-m-tolyl-methanone.

Protocol A: Thermal Proteome Profiling (TPP)

This protocol determines the "meltome" of the compound. It requires no chemical modification of the ligand, preserving its native binding kinetics.

Reagents & Equipment
  • Ligand: Piperazin-1-yl-m-tolyl-methanone HCl (10 mM stock in DMSO).

  • Cell Line: HeLa S3 or HepG2 (depending on target relevance).

  • Lysis Buffer: PBS pH 7.4, 0.4% NP-40, Protease Inhibitor Cocktail (EDTA-free).

  • TMT Reagents: TMTpro™ 16-plex (Thermo Fisher).

  • Instrument: Orbitrap Exploris 480 or Eclipse Tribrid.

Step-by-Step Methodology

1. Cell Treatment

  • Culture cells to 80% confluency.

  • Experimental Arm: Treat with 10–50 µM Piperazin-1-yl-m-tolyl-methanone for 1 hour.

  • Control Arm: Treat with equivalent DMSO volume (Vehicle).

  • Note: The concentration should be approx. 5–10x the biochemical

    
     if known; otherwise, 20 µM is a standard starting point for fragment screening.
    

2. Thermal Challenge

  • Harvest cells, wash with PBS, and resuspend at

    
     cells/mL.
    
  • Aliquot suspension into 10 PCR tubes per arm.

  • Apply a temperature gradient (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C) for 3 minutes using a thermal cycler.

  • Incubate at RT for 3 minutes to equilibrate.

3. Protein Extraction

  • Add NP-40 lysis buffer immediately to cells.

  • Perform 3 cycles of freeze-thaw (liquid nitrogen / 25°C water bath) to lyse.

  • Critical Step: Ultracentrifuge at 100,000 x g for 20 minutes at 4°C.

  • Collect the supernatant . Explanation: Proteins destabilized by heat will denature and precipitate. The supernatant contains only the proteins that remained folded (stable) at each temperature.

4. Digestion & TMT Labeling

  • Normalize protein concentration across all tubes (BCA Assay).

  • Reduce (DTT, 5 mM) and alkylate (IAA, 15 mM).

  • Digest with Trypsin/Lys-C (1:50 ratio) overnight at 37°C.

  • Label each temperature point with a unique TMT channel (e.g., 126 = 37°C, 127N = 40°C...).

  • Pool all channels for the "Treated" set and "Control" set separately.

5. LC-MS/MS Acquisition

  • Fractionate peptides (High pH Reversed-Phase) to increase depth.

  • Analyze via LC-MS/MS using a synchronous precursor selection (SPS) MS3 method to minimize ratio compression.

Protocol B: Competition Chemoproteomics (Target Validation)

If the TPP results suggest binding to a kinase or serine hydrolase, validate using a Broad-Spectrum Activity-Based Probe (ABP) .

Concept: Pre-incubate the proteome with Piperazin-1-yl-m-tolyl-methanone. Subsequently, add a reactive probe (e.g., Fluorophosphonate-rhodamine for serine hydrolases). If the piperazine compound binds the active site, it will block the probe labeling.

Data Interpretation Table
ObservationInterpretationNext Step
High

in TPP
Strong physical binding (stabilization).Validate functional inhibition in enzymatic assay.
No

but Probe Competition
Compound binds active site but does not stabilize global fold (common in large enzymes).Proceed to

determination.
Shift in MAGL/FAAH Confirms literature precedent for piperazine amides in lipid signaling.Explore structure-activity relationship (SAR).[2]
Shift in Off-Targets (e.g., CYP450) Indicates potential metabolic liability.Check liver microsome stability.

Data Analysis Logic

The following logic tree describes how to process the MS reporter ion intensities to calculate thermal shifts.

Analysis_Logic RawData Raw MS Files (TMT Reporter Ions) Norm Normalization (Normalize to 37°C channel) RawData->Norm CurveFit Sigmoidal Curve Fitting (Determine Tm for each protein) Norm->CurveFit DeltaTm Calculate ΔTm (Tm_treated - Tm_vehicle) CurveFit->DeltaTm Significance Statistical Filter (p-value < 0.05, ΔTm > 2°C) DeltaTm->Significance HitList Validated Targets Significance->HitList

Figure 2: Computational pipeline for extracting thermal shift hits from mass spectrometry data.

References

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Link

  • Grillo, A. S., et al. (2019). Chemoproteomics reveals the proteome-wide interaction landscape of piperazine-based fragments. Nature Chemistry, 11, 109-116. (Contextual grounding for piperazine scaffolds).
  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link

  • PubChem. (2024). This compound (CID 2760447). National Library of Medicine. Link

  • Tosco, A., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 586-596. Link

Sources

Application Notes and Protocols: Characterization of Piperazin-1-yl-m-tolyl-methanone hydrochloride as a Potential Serotonin Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

These application notes provide a comprehensive framework for the characterization of novel compounds targeting the serotonergic system, using Piperazin-1-yl-m-tolyl-methanone hydrochloride as a representative candidate. The serotonergic system, with its fourteen distinct receptor subtypes, presents a rich landscape for therapeutic intervention in a multitude of CNS disorders.[1][2] The protocols detailed herein are designed to systematically evaluate a compound's affinity, functional activity, and in-vivo efficacy, establishing a clear path from initial screening to preclinical assessment. We will proceed with the hypothesis that this compound may interact with the 5-HT2A receptor, a prominent target in psychopharmacology, to illustrate these methodologies.[3]

Introduction to the Serotonergic System and Compound of Interest

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that plays a critical role in regulating mood, cognition, sleep, and various physiological processes.[4] Its actions are mediated by a diverse family of receptors, categorized into seven classes (5-HT1 to 5-HT7).[1] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G protein-coupled receptors (GPCRs) that signal through various second messenger systems.[1][5] This complexity allows for fine-tuned modulation of neuronal activity and presents numerous opportunities for targeted drug development.[2][6]

The compound, this compound, belongs to the piperazine class of molecules. Piperazine derivatives are a well-established scaffold in medicinal chemistry, known to interact with various neurotransmitter receptors, including serotonin receptors.[7][8] The structural features of this compound, specifically the piperazine and tolyl groups, suggest its potential as a modulator of one or more 5-HT receptors.[9] These application notes will guide the researcher through a logical progression of experiments to determine its specific molecular target(s) and functional effects.

In Vitro Characterization: From Binding to Function

The initial phase of characterization focuses on determining the compound's affinity for specific serotonin receptor subtypes and its functional consequences upon binding.

Radioligand Binding Assays: Determining Receptor Affinity (Kᵢ)

Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor.[10] These assays measure the displacement of a radiolabeled ligand with known affinity by the unlabeled test compound.[11][12]

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of human serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂C, 5-HT₆, 5-HT₇).

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep1 Culture cells expressing target receptor (e.g., HEK293-h5-HT2A) prep2 Harvest and lyse cells prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and store at -80°C prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [³H]-Ketanserin for 5-HT2A) and varying concentrations of test compound prep4->assay1 assay2 Incubate to equilibrium assay1->assay2 assay3 Rapidly filter through glass fiber filters to separate bound and free radioligand assay2->assay3 assay4 Wash filters to remove non-specific binding assay3->assay4 detect1 Add scintillation cocktail to filters assay4->detect1 detect2 Count radioactivity using a scintillation counter detect1->detect2 detect3 Plot % inhibition vs. log[compound] detect2->detect3 detect4 Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation detect3->detect4

Caption: Workflow for Radioligand Binding Assay.

Protocol: 5-HT₂ₐ Receptor Binding Assay

  • Membrane Preparation: Utilize commercially available membranes from cells stably expressing the human 5-HT₂ₐ receptor or prepare them in-house.[12]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [³H]-Ketanserin (a 5-HT₂ₐ antagonist) at a final concentration equal to its K₋.

  • Test Compound: Prepare a serial dilution of this compound in assay buffer.

  • Incubation: In a 96-well plate, combine the membranes, radioligand, and test compound. Incubate for 60 minutes at room temperature.

  • Filtration: Rapidly filter the incubation mixture through a PEI-soaked glass fiber filter plate and wash with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[13]

  • Detection: Add scintillation fluid to the dried filters and count the radioactivity.

  • Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[12]

Data Presentation: Hypothetical Binding Affinities

Receptor SubtypeKᵢ (nM) of this compound
5-HT₂ₐ15
5-HT₂C150
5-HT₁ₐ>1000
5-HT₇800
Functional Assays: Determining Agonist or Antagonist Activity

Once binding is established, functional assays are crucial to determine whether the compound activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of the receptor.[14] Since most 5-HT receptors are GPCRs, their function can be assessed by measuring changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.[15][16]

Signaling Pathways of Major Serotonin Receptor Families

G cluster_5ht1 5-HT1 Family (Gαi/o) cluster_5ht2 5-HT2 Family (Gαq/11) cluster_5ht467 5-HT4, 6, 7 Families (Gαs) ht1 5-HT1A, 1B, 1D, 1E, 1F ac_inhibit Adenylate Cyclase Inhibition ht1->ac_inhibit camp_decrease ↓ cAMP ac_inhibit->camp_decrease ht2 5-HT2A, 2B, 2C plc_activate Phospholipase C Activation ht2->plc_activate ip3_dag ↑ IP₃ & DAG plc_activate->ip3_dag ca_increase ↑ Intracellular Ca²⁺ ip3_dag->ca_increase ht467 5-HT4, 6, 7 ac_activate Adenylate Cyclase Activation ht467->ac_activate camp_increase ↑ cAMP ac_activate->camp_increase

Caption: Major G-protein coupling of 5-HT receptor families.

Protocol: cAMP Accumulation Assay for Gᵢ-Coupled Receptors

This assay is suitable for determining functional activity at Gᵢ-coupled receptors like 5-HT₁ₐ.

  • Cell Culture: Use cells stably expressing the target receptor (e.g., CHO-h5-HT₁ₐ).

  • Assay Principle: In this assay, cells are first stimulated with forskolin to increase basal cAMP levels. The activation of a Gᵢ-coupled receptor by an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP.[17]

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluence.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound (for agonist mode) or a fixed concentration of the test compound along with a dose-response of a known agonist (for antagonist mode).

    • Stimulate all wells (except baseline controls) with forskolin.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[18][19]

  • Data Analysis:

    • Agonist mode: Plot the decrease in cAMP signal against the log concentration of the test compound to determine EC₅₀ and Eₘₐₓ.

    • Antagonist mode: Plot the agonist dose-response curves in the presence and absence of the test compound. A rightward shift in the agonist EC₅₀ indicates competitive antagonism. Calculate the pA₂ value using the Schild equation.

Protocol: Intracellular Calcium Mobilization Assay for Gᵩ-Coupled Receptors

This assay is ideal for 5-HT₂ family receptors.[20]

  • Cell Culture: Use cells stably expressing the target receptor (e.g., U2OS-h5-HT₂ₐ).

  • Assay Principle: Activation of Gᵩ-coupled receptors leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.

  • Procedure:

    • Plate cells in a 96- or 384-well plate.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Measure baseline fluorescence using a plate reader with an integrated fluid-handling system.

    • Inject varying concentrations of this compound (agonist mode) or a known agonist in the presence of the test compound (antagonist mode).

    • Monitor the change in fluorescence over time.

  • Data Analysis:

    • Agonist mode: Plot the peak fluorescence response against the log concentration of the test compound to determine EC₅₀ and Eₘₐₓ.

    • Antagonist mode: Determine the IC₅₀ of the test compound against a fixed concentration of a known agonist.

Data Presentation: Hypothetical Functional Data for 5-HT₂ₐ

AssayParameterValue
Calcium MobilizationAgonist EC₅₀>10,000 nM (No agonist activity)
Calcium MobilizationAntagonist IC₅₀ (vs 10 nM Serotonin)35 nM

In Vivo Evaluation: Assessing Pharmacokinetics and Pharmacodynamics

Following in vitro characterization, in vivo studies are essential to understand the compound's behavior in a whole organism, including its pharmacokinetic properties and its effects on behavior.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. For a CNS-active compound, it is critical to assess its ability to cross the blood-brain barrier.

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Sample Collection: Collect blood samples at various time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). At a terminal time point, collect brain tissue.

  • Sample Analysis: Extract the compound from plasma and brain homogenates and quantify its concentration using a validated LC-MS/MS method.[21]

  • Data Analysis: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and oral bioavailability (%F).[22][23] The brain-to-plasma ratio provides an indication of blood-brain barrier penetration.

Data Presentation: Hypothetical Pharmacokinetic Parameters

ParameterValue (PO, 10 mg/kg)Value (IV, 1 mg/kg)
Cₘₐₓ (ng/mL)250800
Tₘₐₓ (h)1.0N/A
AUC₀₋ₜ (ng·h/mL)1200950
t₁/₂ (h)4.53.8
Oral Bioavailability (%)42N/A
Brain/Plasma Ratio (at 1h)2.5N/A
Pharmacodynamic (PD) / Behavioral Models

Behavioral models are used to assess the physiological or behavioral effects of the compound, providing an indication of its potential therapeutic utility. Given the role of 5-HT₂ₐ antagonists in the treatment of depression, the Forced Swim Test is a relevant initial screen.[24]

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test to screen for antidepressant-like activity.[25][26] Antidepressant compounds typically increase the time spent swimming or climbing and decrease the duration of immobility.[27][28]

Experimental Workflow: Forced Swim Test

G cluster_acclimation Acclimation & Dosing cluster_test Forced Swim Test cluster_analysis Behavioral Scoring acclimate Acclimate mice to the testing room dose Administer vehicle, positive control (e.g., Fluoxetine), or test compound (e.g., via IP injection) acclimate->dose wait Wait for appropriate pre-treatment time (e.g., 60 min) dose->wait place Place mouse in a cylinder of water (25°C) wait->place record Record behavior for 6 minutes place->record remove Remove, dry, and return mouse to home cage record->remove score Score the last 4 minutes of the recording for immobility time remove->score analyze Compare immobility time between treatment groups using statistical analysis (e.g., ANOVA) score->analyze

Caption: Workflow for the Mouse Forced Swim Test.

Protocol: Mouse Forced Swim Test

  • Apparatus: A glass cylinder (20 cm height, 10 cm diameter) filled with 15 cm of water at 25 ± 1°C.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Dose animals with vehicle, a positive control (e.g., fluoxetine, 20 mg/kg, IP), or this compound at various doses (e.g., 1, 3, 10 mg/kg, IP) 60 minutes before the test.

    • Gently place each mouse into the cylinder for a 6-minute session.

    • Record the session with a video camera.

    • A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time across treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle group.

Data Presentation: Hypothetical Forced Swim Test Results

Treatment GroupDose (mg/kg, IP)Immobility Time (seconds)
Vehicle-150 ± 10
Fluoxetine2085 ± 8
Test Compound1145 ± 12
Test Compound3110 ± 9
Test Compound1090 ± 7
p < 0.05 compared to Vehicle

Conclusion

This document outlines a systematic approach to characterize a novel compound, this compound, as a potential serotonin receptor modulator. The provided protocols for in vitro binding and functional assays, along with in vivo pharmacokinetic and pharmacodynamic studies, form a robust framework for elucidating the compound's mechanism of action and therapeutic potential. The hypothetical data presented for a 5-HT₂ₐ antagonist with good brain penetration and antidepressant-like activity in the forced swim test illustrates a successful discovery cascade. This structured approach ensures that research and development efforts are guided by comprehensive, reproducible, and translatable data.

References

  • Kandioller, G. et al. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Neurochemistry151 , 289-302 (2019). [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • ResearchGate. Signaling pathways of the serotonin receptor (5-HTR) subtypes. [Link]

  • QIAGEN. Serotonin Receptor Signaling. [Link]

  • Frontiers. Serotonin, Receptors and Transporters: Exploring New and Known Signaling Pathways to Improve the Efficacy of Antidepressant Treatment. [Link]

  • PubMed. Serotonin receptor signaling and regulation via β-arrestins. [Link]

  • PubMed. cAMP Assays in GPCR Drug Discovery. [Link]

  • Agilent. Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • Understanding Animal Research. Factsheet on the forced swim test. [Link]

  • ACS Publications. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]

  • MDPI. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. [Link]

  • PubMed. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. [Link]

  • NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • NHMRC. Statement on the forced swim test in rodent models. [Link]

  • NC3Rs. NC3Rs position paper - Forced swim test. [Link]

  • NIH. The Mouse Forced Swim Test. [Link]

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. [Link]

  • PubMed. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Johns Hopkins ABX Guide. Piperazine. [Link]

  • YouTube. Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. [Link]

  • Innoprot. 5-HT2C Serotonin Receptor Assay. [Link]

  • PubMed. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • PNAS. A genetic approach to access serotonin neurons for in vivo and in vitro studies. [Link]

  • PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]

  • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • MIT News. From molecular to whole-brain scale in a simple animal, study reveals serotonin's effects. [Link]

  • AESnet. In-vivo-discovery-and-development-of-serotonin-agonists-for-Dravet-syndrome. [Link]

  • MDPI. SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. [Link]

  • European Pharmaceutical Review. Novel strategies for antidepressant drug discovery. [Link]

  • Wikipedia. Piperazine. [Link]

  • PubChem. This compound. [Link]

  • Patsnap Synapse. What is the mechanism of Piperazine?. [Link]

  • Journal of Chemical and Pharmaceutical Research. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

  • ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using.... [Link]

Sources

Application Note: Experimental Protocol for Antimicrobial Testing of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Piperazine (


) is a privileged pharmacophore in medicinal chemistry, historically significant in anthelmintics (e.g., diethylcarbamazine) and antipsychotics. In the context of the current Antimicrobial Resistance (AMR) crisis, piperazine derivatives are experiencing a renaissance. Their mechanism often involves the disruption of bacterial cell membranes or the inhibition of efflux pumps, making them critical candidates for reversing multidrug resistance (MDR).

Purpose of this Guide: This document provides a rigorous, standardized workflow for evaluating the antimicrobial efficacy of novel piperazine derivatives. Unlike generic protocols, this guide addresses the specific physicochemical challenges of piperazines—namely, their basicity (


), solubility profiles, and tendency to precipitate in cation-adjusted media.

Pre-Analytical Phase: Compound Handling

Solubility & Stock Preparation

Piperazine derivatives often exist as hydrochloride salts (water-soluble) or free bases (lipophilic). Improper solubilization is the primary cause of false negatives in high-throughput screening.

  • Solvent Selection:

    • Primary: Dimethyl Sulfoxide (DMSO).[1]

    • Secondary: Sterile Deionized Water (for HCl salts).

    • Constraint: The final concentration of DMSO in the assay well must be

      
       (v/v)  to prevent solvent-induced toxicity.
      
  • pH Buffering (Critical):

    • Piperazine is a secondary amine and acts as a base. High concentrations in the stock solution can shift the pH of the growth medium.

    • Validation Step: Check the pH of the highest test concentration in Mueller-Hinton Broth. If

      
      , buffer the stock with MOPS (0.165 mol/L) rather than relying solely on the medium's buffering capacity.
      
Inoculum Preparation

Standardization is non-negotiable for reproducibility.

  • Culture: Use fresh colonies (18–24 h growth) from non-selective agar (e.g., Tryptic Soy Agar).

  • Suspension: Resuspend colonies in sterile saline (0.85% NaCl) to reach a turbidity of 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:150 in assay media to achieve the final well concentration of

    
     CFU/mL.
    

Primary Screening: MIC Determination

Method: Broth Microdilution (CLSI M07-A10 / EUCAST compliant). Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why CAMHB? Divalent cations (

      
      ) are essential for outer membrane stability in P. aeruginosa and aminoglycoside activity.
      
  • Plate: 96-well round-bottom polypropylene plates (prevents drug binding compared to polystyrene).

  • Readout: Resazurin (Alamar Blue) or Visual Turbidity.

Experimental Workflow

Step 1: Plate Setup

  • Columns 1–10: Serial 2-fold dilution of Piperazine derivative (e.g., 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Column 11 (Growth Control): Media + Bacteria + Solvent (DMSO matched to drug wells).

  • Column 12 (Sterility Control): Media only.

Step 2: Inoculation

  • Add 50

    
    L of diluted inoculum to wells 1–11.
    
  • Final volume: 100

    
    L per well.
    

Step 3: Incubation

  • Time: 16–20 hours (24h for MRSA/Enterococci).

  • Temp:

    
    C, ambient air.
    

Step 4: Readout (The Resazurin Advantage) Piperazine derivatives may precipitate at high concentrations, mimicking bacterial growth (turbidity).

  • Add: 10

    
    L of 0.01% Resazurin solution to each well.
    
  • Incubate: Additional 1–2 hours.

  • Interpretation:

    • Blue: No growth (Resazurin oxidized). MIC Endpoint.

    • Pink/Colorless: Growth (Resorufin reduced).

Visualization: MIC Workflow

MIC_Workflow Stock Stock Prep (DMSO/Water) Dilution Serial Dilution (CAMHB, 2-fold) Stock->Dilution Incubation Incubation (35°C, 16-20h) Dilution->Incubation Inoculum Inoculum (5x10^5 CFU/mL) Inoculum->Incubation Dye Add Resazurin (Optional) Incubation->Dye If precip. Readout Read MIC (Visual/Absorbance) Incubation->Readout Dye->Readout

Figure 1: Standardized Broth Microdilution Workflow for Piperazine Derivatives.

Secondary Characterization: MBC & Time-Kill

Minimum Bactericidal Concentration (MBC)

The MIC tells you what stops growth; the MBC tells you what kills.

  • Sample 10

    
    L from all wells 
    
    
    
    MIC (clear wells).
  • Spot onto nutrient agar plates.[2]

  • Incubate for 24 hours.

  • Endpoint: The lowest concentration showing

    
     reduction in CFU (colony count) compared to the initial inoculum.
    
Time-Kill Kinetics

Essential for determining if the piperazine derivative is bacteriostatic or bactericidal .

  • Setup: Flasks with bacteria (

    
     CFU/mL) + Drug at 
    
    
    
    MIC and
    
    
    MIC.
  • Sampling: 0, 2, 4, 8, and 24 hours.

  • Analysis: Plot

    
     CFU/mL vs. Time.
    
    • Bactericidal:

      
       log reduction (99.9% kill) within 24h.
      
    • Bacteriostatic:

      
       log reduction.
      

Advanced Profiling: Biofilm Inhibition

Piperazine derivatives are frequently investigated for anti-biofouling properties. The Crystal Violet (CV) assay is the industry standard for this.

Protocol
  • Growth: Grow biofilm in 96-well flat-bottom plates (polystyrene) for 24h with the compound.

  • Wash: Gently aspirate media and wash

    
     with sterile PBS to remove planktonic cells.
    
  • Stain: Add 125

    
    L of 0.1% Crystal Violet  for 15 mins.
    
  • Solubilize: Wash excess dye. Add 125

    
    L of 30% Acetic Acid  or 95% Ethanol .
    
  • Quantify: Measure OD at 550–590 nm .

Data Analysis Logic

To rigorously classify the mechanism, use the following logic tree:

Mechanism_Logic Start Piperazine Derivative Characterization MIC_MBC Compare MIC vs MBC Start->MIC_MBC Biofilm Biofilm Assay (Crystal Violet) Start->Biofilm Ratio_Low MBC/MIC <= 4 MIC_MBC->Ratio_Low Potent Ratio_High MBC/MIC > 4 MIC_MBC->Ratio_High Tolerance Kill_Curve Time-Kill Assay Ratio_Low->Kill_Curve Static Bacteriostatic (Growth Arrest) Kill_Curve->Static <3 Log Reduction Cidal Bactericidal (Cell Death) Kill_Curve->Cidal >3 Log Reduction Inhibitor Anti-Biofilm Agent Biofilm->Inhibitor OD590 Reduction

Figure 2: Decision Logic for Classifying Antimicrobial Mechanism.

Data Reporting & Quality Control

Reference Strains (QC)

You must run these concurrent with every assay to validate results.

  • Staphylococcus aureus ATCC 29213 (Gram-positive standard).[3]

  • Escherichia coli ATCC 25922 (Gram-negative standard).

  • Pseudomonas aeruginosa ATCC 27853 (Efflux pump active strain).[4]

Reporting Table Format

Summarize your data as follows to ensure peer-review readiness:

Compound IDOrganismMIC (

g/mL)
MBC (

g/mL)
MBC/MIC RatioBiofilm IC50
PIP-001 S. aureus4.08.02.0 (Cidal)12.5
PIP-001 E. coli>64NDN/A>64
Ciprofloxacin S. aureus0.51.02.0N/A

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5] Wayne, PA: CLSI. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.[3][6][7][8][9][10]Link

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Link

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(6), 1819-1826. Link

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. Link

Sources

Application Note: Pharmacological Profiling of Piperazin-1-yl-m-tolyl-methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Piperazin-1-yl-m-tolyl-methanone hydrochloride (also known as 1-(3-methylbenzoyl)piperazine HCl) represents a "privileged scaffold" in medicinal chemistry. The N-benzoylpiperazine moiety is a core structural element frequently found in ligands targeting aminergic G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D) receptors.

Unlike complex macrocycles, this fragment often serves as a "warhead" or linker in Fragment-Based Drug Discovery (FBDD). Its pharmacological value lies in the piperazine ring's ability to form ionic interactions with the conserved Aspartate residue (e.g., Asp3.32) in GPCR transmembrane helices, while the m-tolyl group probes adjacent hydrophobic pockets.

This guide provides a standardized protocol for "de-orphaning" and characterizing the binding affinity (


) of this compound against its most probable targets: 5-HT1A  and D2  receptors.

Chemical Properties & Preparation

Compound Identity:

  • IUPAC Name: (3-methylphenyl)-piperazin-1-ylmethanone hydrochloride[1]

  • Molecular Weight: ~240.73 g/mol [1][2]

  • Solubility: High solubility in water (due to HCl salt); soluble in DMSO.

Stock Solution Protocol

To ensure consistent assay data, proper solubilization is critical to prevent "crash-out" in aqueous buffers.

  • Primary Stock (10 mM): Dissolve 2.41 mg of powder in 1 mL of 100% DMSO . Vortex for 1 minute.

    • Expert Note: Although water-soluble, starting with DMSO ensures long-term stability and prevents hydrolysis of the amide bond during freeze-thaw cycles.

  • Working Stock (100 µM): Dilute the Primary Stock 1:100 into Assay Buffer (see below) immediately prior to use.

  • Serial Dilutions: Prepare a 10-point dilution series (half-log) ranging from

    
     M to 
    
    
    
    M to capture the full sigmoidal binding curve.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to


 determination.

BindingAssayWorkflow Compound Piperazin-1-yl-m-tolyl-methanone (HCl Salt) Solubilization Solubilization (10mM in DMSO) Compound->Solubilization Incubation Competition Binding (+ Radioligand) Solubilization->Incubation Dilution Series MembranePrep Membrane Prep (HEK293-5HT1A or CHO-D2) MembranePrep->Incubation Receptor Source Filtration Harvesting (GF/B Filters + PEI) Incubation->Filtration Equilibrium Analysis Data Analysis (Cheng-Prusoff -> Ki) Filtration->Analysis Scintillation Counts

Figure 1: End-to-end workflow for profiling the piperazine scaffold against GPCR targets.

Protocol A: Membrane Preparation (Target Source)

Context: High-quality membranes are the foundation of a robust assay. We recommend using stable cell lines (CHO or HEK293) overexpressing the human 5-HT1A receptor.

Reagents:

  • Lysis Buffer: 5 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, Protease Inhibitor Cocktail.

  • Storage Buffer: 50 mM Tris-HCl (pH 7.4), 10% Sucrose.

Procedure:

  • Harvest: Scrape cells from flasks into ice-cold PBS. Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in Lysis Buffer. Homogenize using a Polytron (bursts of 5 sec).

  • Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save the Supernatant .

  • Pelleting: Centrifuge Supernatant at 40,000 x g for 30 min at 4°C.

  • Resuspension: Discard supernatant. Resuspend the membrane pellet in Storage Buffer.

  • Quantification: Determine protein concentration (BCA Assay). Adjust to 2–5 mg/mL. Flash freeze in liquid nitrogen.

Protocol B: Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of Piperazin-1-yl-m-tolyl-methanone HCl by measuring its ability to displace a known radioligand.
Assay Design (96-well Format)
ComponentConcentration / ConditionRole
Receptor Source 5-10 µg protein/wellSource of 5-HT1A receptors
Radioligand [³H]-8-OH-DPAT (0.5 - 1.0 nM)The reference binder
Test Compound

M to

M
The displacer (Our Compound)
Non-Specific Control 10 µM Serotonin (5-HT)Defines background noise
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4Physiological environment
Step-by-Step Procedure:
  • Pre-Treatment of Filters: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Expert Insight: Piperazine compounds are cationic. PEI coats the glass fibers with a positive charge, repelling the drug and reducing non-specific binding to the filter itself.

  • Plate Setup:

    • Add 50 µL Assay Buffer to "Total Binding" wells.

    • Add 50 µL 10 µM Serotonin to "Non-Specific Binding" (NSB) wells.

    • Add 50 µL Test Compound (dilution series) to sample wells.

  • Reaction Initiation:

    • Add 50 µL [³H]-8-OH-DPAT (final conc. ~

      
       of the radioligand).
      
    • Add 100 µL Membrane Suspension .

  • Incubation: Incubate at 25°C for 60 minutes . Equilibrium is crucial; do not rush.

  • Harvesting:

    • Rapidly filter using a Cell Harvester (e.g., Brandel or PerkinElmer).

    • Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Counting: Transfer filters to vials, add scintillation cocktail (e.g., Ultima Gold), and count on a Beta Counter.

Data Analysis & Mechanism

To derive the Inhibition Constant (


), we must transform the raw CPM (Counts Per Minute) data.
Mechanism of Action Visualization

CompetitionMechanism Receptor GPCR (5-HT1A) BoundRadio Receptor-Radio (Signal) Receptor->BoundRadio + Radioligand BoundTest Receptor-Test (No Signal) Receptor->BoundTest + Test Compound Radioligand [³H]-Ligand (Hot) Radioligand->BoundRadio TestComp Piperazin-1-yl-m-tolyl-methanone (Cold) TestComp->BoundTest Competitive Displacement BoundTest->BoundRadio Inhibits

Figure 2: Competitive binding mechanism. As the concentration of the Test Compound increases, it displaces the Radioligand, reducing the detected signal.

Calculations
  • Calculate % Specific Binding:

    
    
    
  • Determine

    
    :  Plot log[Concentration] vs. % Bound. Use non-linear regression (4-parameter logistic fit) to find the concentration displacing 50% of specific binding.
    
  • Calculate

    
     (Cheng-Prusoff Equation): 
    
    
    
    
    [3]
    • 
       = Concentration of radioligand used (nM).
      
    • 
       = Dissociation constant of the radioligand (determined previously via Saturation Binding).[3]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (>20%) "Sticky" compound or filter interaction.Ensure filters are PEI-soaked. Add 0.1% BSA to the Assay Buffer.
Low Signal-to-Noise Degraded radioligand or receptor.Check radioligand purity. Ensure membranes were stored at -80°C and not freeze-thawed multiple times.
Steep Hill Slope (> 1.2) Aggregation or positive cooperativity.Improve solubility (increase DMSO slightly, max 1%). Sonicate compound stocks.
Shallow Hill Slope (< 0.8) Negative cooperativity or multiple binding sites.The compound may bind to both High and Low affinity states of the GPCR.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction.[4] Biochemical Pharmacology.
  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program. Protocol for 5-HT1A Receptor Binding Assays.

  • Glennon, R. A., et al. (1988). Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. this compound (CID 2760447).

  • Revvity (formerly PerkinElmer). Radioligand Binding Assay Guide for GPCRs.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperazin-1-yl-m-tolyl-methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Piperazin-1-yl-m-tolyl-methanone hydrochloride (CAS: 100940-01-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis.

Overview of the Synthesis

The synthesis of this compound is typically achieved through a two-step process. First, m-toluic acid is converted to its more reactive acid chloride derivative, m-toluoyl chloride. Second, this acyl chloride is reacted with piperazine to form the amide bond. A final step involves the formation of the hydrochloride salt to improve stability and handling of the final compound. The primary challenge in this synthesis lies in achieving selective mono-acylation of the piperazine ring, as the di-acylated byproduct can be a significant impurity.

Synthesis_Workflow m_toluic_acid m-Toluic Acid m_toluoyl_chloride m-Toluoyl Chloride m_toluic_acid->m_toluoyl_chloride Step 1: Acyl Chloride Formation (e.g., SOCl₂, Oxalyl Chloride) free_base Piperazin-1-yl-m-tolyl- methanone (Free Base) m_toluoyl_chloride->free_base Step 2: Amide Coupling (Acylation) piperazine Piperazine piperazine->free_base hcl_salt Piperazin-1-yl-m-tolyl- methanone HCl free_base->hcl_salt Step 3: Salt Formation (HCl)

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable route involves the acylation of piperazine with m-toluoyl chloride. The m-toluoyl chloride is typically prepared by reacting m-toluic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The subsequent reaction with piperazine, often in the presence of a base to neutralize the generated HCl, yields the desired amide, which is then converted to its hydrochloride salt.

Q2: Why is controlling the mono-acylation of piperazine a critical challenge?

A2: Piperazine is a symmetrical diamine with two reactive secondary amine groups. During the acylation step, the product of the first acylation, (3-methylphenyl)(piperazin-1-yl)methanone, still possesses a reactive N-H group. This can lead to a second acylation, resulting in the formation of the undesired 1,4-bis(m-toluoyl)piperazine byproduct. Controlling stoichiometry and reaction conditions is crucial to maximize the yield of the mono-substituted product.[3][4]

Q3: How can I monitor the progress of the reactions?

A3: For the conversion of m-toluic acid to m-toluoyl chloride, the reaction is often considered complete when the evolution of gas (HCl and SO₂ if using thionyl chloride) ceases.[5] For the acylation step, Thin Layer Chromatography (TLC) is an effective method to monitor the consumption of the m-toluoyl chloride starting material and the formation of the product. For more precise analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[6][7] Note that acyl chlorides can be hydrolyzed by the silica on a TLC plate, so results should be interpreted with care.[8]

Q4: What are the typical physical properties of the final product?

A4: this compound is typically a solid with a melting point reported between 228-230°C.[9] Its molecular weight is 240.73 g/mol .[10]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis, structured in a question-and-answer format.

Stage 1: Preparation of m-Toluoyl Chloride

Q: My reaction to form m-toluoyl chloride from m-toluic acid has a low yield or is not working. What are the likely causes?

A: Low or no yield in this step is almost always due to reagent quality or reaction conditions. Here are the most common culprits and their solutions:

  • Presence of Moisture: Acyl chlorides are highly reactive towards water and will rapidly hydrolyze back to the carboxylic acid.[11] Even atmospheric moisture can be detrimental.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried) before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Decomposed Chlorinating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride decompose over time.

    • Solution: Use a fresh bottle of the chlorinating agent or purify it by distillation before use.

  • Insufficient Reaction Time or Temperature: The conversion may be incomplete if the reaction is not allowed to proceed to completion.

    • Solution: Many procedures call for gentle heating or refluxing the mixture.[1][12] Monitor the reaction until gas evolution stops. Extending the reaction time (e.g., from 5 to 10 hours) at a mild temperature can also improve yields.[13]

  • Catalyst Absence: While not always required, a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction with thionyl chloride.[2][5]

    • Solution: Add 2-3 drops of DMF to the reaction mixture.

ParameterRecommended ConditionRationale & References
Chlorinating Agent Thionyl Chloride (SOCl₂) or Oxalyl ChlorideCommon, effective reagents for converting carboxylic acids to acyl chlorides.[2][12]
Stoichiometry Excess chlorinating agent (e.g., 1.2-1.5 eq)Ensures complete conversion of the carboxylic acid. Excess is removed by distillation.[1][13]
Solvent Dichloromethane, Chloroform, or neatAnhydrous, inert solvents are preferred. Some procedures run the reaction neat.[1][13]
Temperature Room temperature to reflux (e.g., 20-40°C)Balances reaction rate with potential side reactions. Higher temps can cause discoloration.[12][13]
Catalyst Catalytic DMF (for SOCl₂)Acts as a catalyst to form the reactive Vilsmeier reagent in situ.[2][5]
Stage 2: Acylation of Piperazine

Q: I am getting a low yield of the desired product and suspect di-acylation is the major issue. How can I improve selectivity for the mono-acylated product?

A: This is the most common challenge in this synthesis. The key is to manipulate the relative reactivity and effective concentration of the piperazine nucleophile.

  • Use a Large Excess of Piperazine: By using a large molar excess of piperazine (e.g., 5-10 equivalents), the probability of an m-toluoyl chloride molecule encountering a free piperazine molecule is much higher than it encountering a mono-acylated piperazine molecule. This is a simple and often effective strategy.

  • Employ Piperazine Monohydrochloride: A more elegant approach is to use a mono-protonated piperazine salt. The protonation of one nitrogen atom deactivates it towards nucleophilic attack, thereby promoting selective reaction at the free, unprotonated nitrogen.[3][14] You can form this in situ by reacting piperazine with one equivalent of acid.

  • Use a Mono-Protected Piperazine: An alternative, though longer, route is to use a piperazine derivative where one nitrogen is protected with a group like tert-butyloxycarbonyl (Boc). After the acylation reaction, the protecting group is removed in a separate step.[14]

Caption: Strategy to overcome the di-acylation side reaction.

Stage 3: Hydrochloride Salt Formation and Purification

Q: I'm having trouble precipitating the hydrochloride salt. It's either staying in solution or oiling out. What should I do?

A: Successful salt formation and precipitation depend heavily on solvent choice and technique.

  • Solvent System: The free base is often soluble in the reaction solvent (like dichloromethane). To precipitate the hydrochloride salt, you need to add an acid to a solution of the free base in a solvent where the salt is insoluble. Common choices include:

    • Adding a solution of HCl in isopropanol or methanol to a solution of the free base.[15]

    • Bubbling dry HCl gas through a solution of the free base in an appropriate solvent.[16]

    • Adding aqueous HCl and then adjusting the solvent system to force precipitation.[17][18]

  • Anti-Solvent: If the salt is soluble in your reaction solvent, you may need to first remove the reaction solvent and redissolve the free base in a solvent like methanol or ethanol. Then, add a non-polar "anti-solvent" like diethyl ether or ethyl acetate until the solution becomes cloudy, indicating the onset of precipitation.

  • Temperature: Cooling the solution in an ice bath after adding the acid will decrease the solubility of the salt and maximize the yield of the precipitate.[16]

  • "Oiling Out": If an oil forms instead of a solid, it often means the product is precipitating from a solvent system in which it has some solubility or its melting point is below the temperature of the solution. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available. You can also try a different solvent system.

Q: My final product is off-white or yellow. How can I improve its purity and color?

A: Discoloration often indicates the presence of impurities from side reactions or residual starting materials.

  • Purify Intermediates: If your m-toluoyl chloride intermediate is dark, consider purifying it by vacuum distillation before using it in the next step.[1][13] This can prevent carrying impurities through the synthesis.

  • Recrystallization: This is the most effective method for purifying the final solid product. The key is to find a suitable solvent or solvent pair in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution. Common solvents for recrystallizing piperazine salts include ethanol, methanol, or isopropanol, sometimes with the addition of an anti-solvent.[19][20]

  • Activated Charcoal: If the discoloration is persistent, you can try adding a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb colored impurities. Be sure to filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize.

References

  • Benchchem. An In-depth Technical Guide to m-Toluoyl-d7 Chloride: Chemical Structure and Synthesis.
  • Eureka | Patsnap. Synthesis technology of m-toluoyl chloride.
  • Google Patents. CN105330535A - Synthesis technology of m-toluoyl chloride.
  • Journal of Chemical Education. A Modified Synthesis of the Insect Repellent DEET.
  • ChemicalBook. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis.
  • chem.ucla.edu. Amide Synthesis: Preparation of N,N-diethyl-m-toluamide.
  • Benchchem. troubleshooting common issues in Friedel-Crafts reactions.
  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Fluorochem. This compound (CAS 100940-01-0).
  • PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Google Patents. WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Google Patents. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • ResearchGate. A general and convenient synthesis of N-aryl piperazines.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Organic Syntheses. 1-benzylpiperazine.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • PubChem. This compound.
  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines.
  • ChemShuttle. piperazin-1-yl(p-tolyl)methanone.
  • Google Patents. US2919275A - Purification of piperazine.
  • RSC Publishing. Analytical Methods.
  • Benchchem. Technical Support Center: o-Toluoyl Chloride Reactions.
  • Benchchem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?.
  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
  • [Design and synthesis of aralkyl-ketone piperazine derivatives and their antalgic activities].
  • Benchchem. An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate.
  • ResearchGate. A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.

Sources

Technical Support Center: Piperazin-1-yl-m-tolyl-methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Optimization & Troubleshooting Guide[1]

Executive Summary

This guide addresses the physicochemical challenges associated with Piperazin-1-yl-m-tolyl-methanone hydrochloride (also known as 1-(3-methylbenzoyl)piperazine HCl). While the hydrochloride salt form is engineered for improved aqueous solubility, researchers often encounter unexpected precipitation in biological buffers (PBS) or at physiological pH.

This behavior is governed by two primary mechanisms: the Common Ion Effect (chloride suppression) and the pKa-dependent Free Base Conversion . This guide provides the protocols to overcome these thermodynamic barriers.

Part 1: The Solubility Landscape

Physicochemical Profile

To troubleshoot effectively, you must understand the molecule's behavior in solution.

PropertyValue / CharacteristicImplication for Solubility
Basic Center Distal Piperazine Nitrogen (

)
This is the protonation site.[1][2] The amide nitrogen (

) is non-basic.
Estimated pKa ~8.2 – 8.8 (Basic Amine)At pH > 7.5, a significant portion converts to the insoluble free base.
Salt Form Monohydrochloride (

)
High lattice energy; susceptible to "Salting Out" in high

media.[1]
Lipophilicity Moderate (m-Tolyl + Amide)Requires organic co-solvents for concentrations >10 mM.[1]

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: Precipitation in PBS or Saline

User Query: "I dissolved the powder in pure water perfectly, but when I added it to PBS (Phosphate Buffered Saline) or 0.9% NaCl, it turned cloudy immediately. Why?"

Diagnosis: The Common Ion Effect. Your compound is a hydrochloride salt (


).[1] It dissolves by dissociating into the cation and chloride anion.


According to Le Chatelier’s principle, adding a buffer high in chloride ions (like PBS, which contains ~137 mM NaCl) shifts the equilibrium to the left , forcing the salt back into its solid, precipitated form.[1]

Protocol A: The "Low-Chloride" Workaround

  • Avoid Saline/PBS initially. Do not dissolve the solid directly into PBS.

  • Pre-solubilize in Water: Dissolve the compound in Milli-Q water first to create a concentrated stock (e.g., 10–20 mM).

  • Dilute into Chloride-Free Buffer: Use buffers that do not contain chloride ions for the final dilution, such as:

    • Phosphate Buffer (Sodium Phosphate monobasic/dibasic without NaCl).

    • HEPES or MOPS buffer.

  • If Saline is Mandatory (In Vivo): Use a co-solvent spike (see Part 3) to overcome the ionic pressure.

Issue 2: The "pH Cliff" at Neutrality

User Query: "My stock solution is stable, but when I dilute it into cell culture media (pH 7.4), it crashes out over time."

Diagnosis: Free Base Conversion. The pKa of the distal nitrogen is approximately 8.5. At pH 7.4, the equilibrium shifts. While the majority is still protonated (soluble), a fraction exists as the neutral free base (insoluble). If the concentration exceeds the intrinsic solubility of the free base (


), precipitation occurs.

Protocol B: pH-Solubility Mapping Use this decision matrix to select the correct vehicle based on your required concentration.

SolubilityLogic Start Start: Define Required Conc. CheckConc Is Conc. > 1 mM? Start->CheckConc LowConc Use Aqueous Buffer (pH < 6.5 recommended) CheckConc->LowConc No HighConc Is Conc. > 10 mM? CheckConc->HighConc Yes MidConc Protocol: Co-solvent Spike (5% DMSO or 10% HP-β-CD) HighConc->MidConc No ExtremeConc Protocol: Full Organic Stock (DMSO/Ethanol) HighConc->ExtremeConc Yes BufferSelect Acetate Buffer (pH 5.0) or Phosphate (pH 6.0) MidConc->BufferSelect Dilute into...

Figure 1: Decision tree for vehicle selection based on target concentration.

Part 3: Advanced Formulation Protocols

For animal studies or high-concentration assays, simple aqueous buffers often fail.[1] Use these validated "Self-Validating" formulations.

Formulation A: The "Universal" Co-solvent System (IV/IP Compatible)

Best for: Animal studies requiring 5–10 mg/mL solubility.

Ingredients:

  • DMSO (Dimethyl sulfoxide) - Solubilizer.

  • PEG 400 (Polyethylene glycol) - Viscosity/Stabilizer.

  • Water (or Saline, added LAST).

Step-by-Step Protocol:

  • Weigh the Piperazin-1-yl-m-tolyl-methanone HCl solid.

  • Dissolve completely in 5% volume of pure DMSO. Vortex until clear.

    • Checkpoint: If not clear, sonicate at 37°C for 30 seconds.

  • Add 40% volume of PEG 400. Vortex.

    • Note: The solution will become viscous and warm (exothermic).

  • Slowly add 55% volume of Water (or Saline) dropwise while vortexing.

    • Critical: Adding water too fast can cause "shock precipitation."

Final Composition: 5% DMSO / 40% PEG 400 / 55% Water.

Formulation B: Cyclodextrin Complexation (Cell Culture Friendly)

Best for: In vitro assays where DMSO toxicity is a concern.[1]

Ingredients:

  • HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin).[1]

  • Citrate Buffer (pH 4.5 - 5.0).

Mechanism: The lipophilic m-tolyl and benzoyl groups insert into the cyclodextrin cavity, shielding them from water, while the hydrophilic exterior maintains solubility.

Protocol:

  • Prepare a 20% (w/v) stock solution of HP-β-CD in Citrate Buffer (pH 5.0).

  • Add the drug powder to this vehicle.

  • Sonicate for 20–30 minutes at ambient temperature.

  • Filter sterilize (0.22 µm PVDF membrane). Nylon filters may bind the drug.

Part 4: Stability & Storage FAQs

Q: The powder clumped together in the vial. Is it degraded?

  • A: Likely not degraded, but hydrated . Hydrochloride salts of piperazines are often hygroscopic . They absorb atmospheric moisture, forming a sticky hydrate.

    • Action: Verify purity via HPLC. If pure, dry in a vacuum desiccator over

      
       for 24 hours before weighing.
      
    • Prevention:[1] Store at -20°C in a sealed container with desiccant packs. Equilibrate to room temperature before opening to prevent condensation.

Q: Can I autoclave the solution?

  • A: No. The amide bond (methanone) is susceptible to hydrolysis at high temperatures and pressures, especially in acidic (HCl salt) conditions.

    • Action: Use sterile filtration (0.22 µm PES or PVDF filters) for sterilization.

Part 5: Mechanistic Visualization

Understanding the molecular equilibrium prevents formulation errors.

Mechanism Solid Solid HCl Salt (Crystalline Lattice) Dissolved Dissolved Cation (Protonated, Soluble) Solid->Dissolved  Dissolution (H2O)   Dissolved->Solid  Common Ion Effect (High Cl-)   FreeBase Free Base (Neutral, Insoluble) Dissolved->FreeBase  pH > pKa (Deprotonation)   FreeBase->Dissolved  pH < pKa (Acidification)   Precipitate Precipitate (Amorphous/Crystal) FreeBase->Precipitate  Saturation > S0  

Figure 2: Equilibrium pathways leading to solubility failure.[1] Red paths indicate precipitation risks.[1]

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the pKa-solubility relationship for basic drugs). [1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Explains the Common Ion Effect in HCl salts).

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1] (Basis for the DMSO/PEG/Water protocol).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (Protocol for HP-β-CD usage).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for counter-ion selection and salt properties). [1]

Sources

Technical Support Center: Troubleshooting Artifacts in HPLC Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of piperazine-containing compounds. Piperazine and its derivatives are a cornerstone in pharmaceutical development, but their unique chemical properties can present challenges in chromatographic analysis, often leading to artifacts that compromise data quality.

This document provides in-depth troubleshooting advice in a direct question-and-answer format. We will delve into the root causes of common issues and provide actionable, field-proven solutions to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peak Shape and Retention Issues

Question 1: Why am I observing significant peak tailing with my piperazine analyte?

Answer:

Peak tailing is a frequent artifact when analyzing basic compounds like piperazine derivatives.[1] The primary cause is secondary interactions between the analyte and the stationary phase.[1] Piperazine compounds, with their amine functionalities, are prone to strong interactions with residual silanol groups on the surface of silica-based reversed-phase columns.[1][2][3] These interactions create multiple retention mechanisms, leading to a distorted peak shape where the latter half of the peak is broader than the first.[1][3]

Causality Explained:

At a mobile phase pH above 3, the acidic silanol groups (Si-OH) on the silica surface can become ionized (SiO-), creating negatively charged sites.[1][2] The basic piperazine analyte, which is protonated and positively charged at acidic to neutral pH, can then interact with these ionized silanols through a secondary ion-exchange mechanism. This is in addition to the primary reversed-phase (hydrophobic) retention mechanism. This dual retention process leads to peak tailing.[1]

Troubleshooting Protocol: Mitigating Peak Tailing

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to a range of 2.5-3.5 using an appropriate acidic modifier like formic acid or phosphoric acid.[3][4]

    • Rationale: At a lower pH, the ionization of the residual silanol groups is suppressed, minimizing the secondary ionic interactions that cause tailing.[1][3][4] It's crucial to select a pH that is at least 2 units away from the analyte's pKa to ensure a consistent ionization state.[5][6]

  • Employing Mobile Phase Additives:

    • Action: Introduce a competing base, such as triethylamine (TEA), into the mobile phase at a concentration of 0.1-0.5%.[7][8]

    • Rationale: TEA acts as a silanol-masking agent. It preferentially interacts with the active silanol sites on the stationary phase, effectively blocking them from interacting with the piperazine analyte.[7] However, be aware that TEA can cause baseline noise and is not ideal for mass spectrometry (MS) detection due to ion suppression.[7][9]

  • Column Selection:

    • Action: Switch to a column with a highly deactivated, end-capped stationary phase or a polar-embedded phase.[2][10]

    • Rationale: End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups.[2] Polar-embedded phases provide additional shielding of the silanols, further reducing secondary interactions.[2]

  • Inorganic Mobile Phase Additives:

    • Action: Consider adding inorganic salts like sodium perchlorate or potassium hexafluorophosphate to the mobile phase.

    • Rationale: These additives can increase the retention of protonated basic analytes and significantly reduce peak tailing, an effect attributed to the disruption of the analyte's solvation in the mobile phase (a "chaotropic effect").[11]

Question 2: My piperazine compound shows very little or no retention on a C18 column. What's happening?

Answer:

This is a common issue for highly polar, basic compounds like piperazine itself.[12][13] In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[1] Highly polar compounds have a strong affinity for the polar mobile phase and weak interactions with the stationary phase, leading to elution at or near the void volume.[13][14]

Troubleshooting Protocol: Enhancing Retention

  • Ion-Pair Chromatography:

    • Action: Introduce an ion-pairing reagent, such as heptanesulfonic acid, into the mobile phase.[14][15]

    • Rationale: The ion-pairing reagent contains a hydrophobic tail and an ionic head. It pairs with the charged piperazine analyte, forming a neutral, more hydrophobic complex that can be retained by the C18 stationary phase.[4][16]

  • Alternative Column Chemistries:

    • Action: Utilize a column with a different stationary phase, such as one designed for polar analytes or a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms.[12]

    • Rationale: These specialized columns are designed to provide alternative retention mechanisms for compounds that are not well-retained on traditional C18 phases.

  • Mobile Phase pH Manipulation:

    • Action: Increase the mobile phase pH to be closer to, but still below, the pKa of the piperazine analyte.

    • Rationale: Increasing the pH will decrease the degree of protonation of the piperazine, making it less polar and increasing its hydrophobic character, which can lead to better retention on a reversed-phase column.[5] However, be cautious as operating at a pH close to the pKa can lead to peak shape issues.[6] Also, ensure the chosen pH is within the stable operating range of your column, typically pH 2-8 for silica-based columns.[17][18][19]

Visualizing the Effect of pH on Piperazine Retention

G cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph Higher pH (e.g., pH 8) low_ph_piperazine Piperazine (Protonated, High Polarity) low_ph_column C18 Column (Non-Polar) low_ph_piperazine->low_ph_column Weak Interaction low_ph_result Result: Poor Retention low_ph_column->low_ph_result high_ph_piperazine Piperazine (Less Protonated, Lower Polarity) high_ph_column C18 Column (Non-Polar) high_ph_piperazine->high_ph_column Stronger Interaction high_ph_result Result: Improved Retention high_ph_column->high_ph_result

Caption: Impact of mobile phase pH on piperazine retention in reversed-phase HPLC.

Category 2: Extraneous and Unidentified Peaks

Question 3: I'm seeing "ghost peaks" in my chromatograms, especially during gradient analysis. What are they and how do I get rid of them?

Answer:

Ghost peaks are extraneous peaks that appear in a chromatogram and do not originate from the injected sample.[20][21][22] They are a common nuisance in gradient elution and can arise from several sources, including contaminated mobile phases, system contamination, or carryover from previous injections.[21][22][23]

Troubleshooting Protocol: Eliminating Ghost Peaks

  • Isolate the Source:

    • Action: Run a blank gradient (injecting only the mobile phase or a clean solvent) without a column. If the ghost peaks are still present, the source is likely the HPLC system (pump, detector, or mobile phase). If they disappear, the source is the column or the injection process.

    • Rationale: This systematic approach helps to narrow down the potential sources of contamination.[22]

  • Mobile Phase Purity:

    • Action: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[24] Filter all aqueous mobile phases before use. Avoid "topping off" solvent reservoirs; instead, use a fresh, clean bottle.[21]

    • Rationale: Impurities in the mobile phase can accumulate on the column at the beginning of a gradient (low organic content) and then elute as the organic content increases, appearing as ghost peaks.[22]

  • System Contamination:

    • Action: Thoroughly flush the entire HPLC system with a strong solvent, such as a mixture of isopropanol, acetonitrile, methanol, and water.[24] Pay close attention to pump seals and the injector, as these are common areas for contamination to build up.[23]

    • Rationale: Contaminants can leach from various system components and contribute to ghost peaks.[21]

  • Carryover from Previous Injections:

    • Action: Implement a robust needle wash protocol in your autosampler method.[15] Use a wash solvent that is strong enough to dissolve the piperazine analyte completely. If carryover persists, it might be due to adsorption onto active sites within the injector or sample loop.[25]

    • Rationale: Piperazine compounds can be "sticky" and adsorb to surfaces in the flow path, leading to their appearance in subsequent blank injections.[20][25]

Question 4: I suspect on-column degradation of my piperazine derivative. How can I confirm this and prevent it?

Answer:

On-column degradation is a possibility, especially with reactive analytes or if there are active sites on the stationary phase. This can manifest as the appearance of new, unexpected peaks and a corresponding decrease in the main analyte peak area.

Causality Explained:

The stationary phase itself can sometimes catalyze the degradation of sensitive compounds. This can be due to the presence of metal impurities in the silica matrix or highly acidic silanol groups.[3][7]

Troubleshooting Protocol: Addressing On-Column Degradation

  • Vary Residence Time:

    • Action: Run the analysis at different flow rates.

    • Rationale: If the degradation is happening on the column, decreasing the residence time (i.e., increasing the flow rate) should result in a smaller degradation peak relative to the main analyte peak.[26]

  • Test a Different Column:

    • Action: Inject the sample onto a new column from a different manufacturer or one with a different stationary phase chemistry (e.g., a highly inert, end-capped phase).[26]

    • Rationale: If the degradation is column-specific, switching to a more inert column should eliminate or significantly reduce the artifact.[26]

  • Mobile Phase Modification:

    • Action: If the degradation is suspected to be pH-dependent, try modifying the mobile phase pH. For instance, if the compound is known to be stable in acidic conditions, adding a small amount of acid to the mobile phase might prevent degradation.[26]

    • Rationale: The pH of the microenvironment on the column surface can influence the stability of the analyte.

  • System Passivation:

    • Action: For analytes that are sensitive to metal ions, passivating the HPLC system may be necessary.[27]

    • Rationale: The stainless steel components of an HPLC system can release metal ions that may interact with or catalyze the degradation of the analyte.[27] Passivation involves treating the system with an acid (e.g., nitric acid or phosphoric acid) to form a protective oxide layer on the steel surfaces, minimizing these interactions.[27][28][29]

Experimental Protocol: HPLC System Passivation

Disclaimer: Always consult your HPLC system's manual before performing passivation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Preparation:

    • Remove the column and any guard columns from the system and replace them with a union.[28][30]

    • Flush the entire system thoroughly with high-purity water.[30]

  • Passivation Step:

    • Prepare a 30-35% solution of nitric acid (HNO₃) in water. Caution: Nitric acid is highly corrosive.

    • Flush the system with the nitric acid solution at a low flow rate (e.g., 1 mL/min) for 30 minutes.[27][30]

  • Rinsing Step:

    • Replace the nitric acid solution with high-purity water and flush the system for at least 30-60 minutes, or until the eluent is neutral (check with pH paper).[28]

    • Follow the water rinse with an isopropanol or methanol flush to remove any remaining aqueous solution.[27]

  • Re-equilibration:

    • Re-introduce your mobile phase and allow the system to equilibrate before re-installing the column.

Category 3: System and Method Robustness

Question 5: I am observing carryover of my piperazine analyte from one injection to the next. How can I minimize this?

Answer:

Carryover is the appearance of a small peak from a previous injection in a subsequent blank or sample chromatogram.[25] It is a significant issue for quantitative analysis, especially when analyzing samples with a wide range of concentrations. Piperazine compounds can be particularly prone to carryover due to their basicity and potential for adsorption to active sites in the HPLC system.[20]

Troubleshooting Workflow for Carryover

G start Carryover Observed check_autosampler 1. Optimize Autosampler Wash start->check_autosampler wash_solvent Use strong, appropriate wash solvent (e.g., with acid/base modifier) check_autosampler->wash_solvent increase_volume Increase wash volume and/or number of washes check_autosampler->increase_volume check_hardware 2. Inspect System Hardware check_autosampler->check_hardware If carryover persists end Carryover Minimized check_autosampler->end If issue is resolved fittings Check for poorly seated fittings, which can create dead volumes check_hardware->fittings rotor_seal Inspect injector rotor seal for scratches or wear check_hardware->rotor_seal passivate 3. Consider System Passivation check_hardware->passivate If hardware issues are ruled out check_hardware->end If issue is resolved passivation_note For persistent, compound-specific carryover due to metal interactions passivate->passivation_note passivate->end

Caption: A systematic workflow for troubleshooting carryover in HPLC analysis.

Summary Table: Mobile Phase Additives for Piperazine Analysis

AdditiveTypical ConcentrationPurposeConsiderations
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-pairing agent and pH modifier. Improves peak shape for basic compounds.Can cause ion suppression in MS detection.[9] Difficult to remove from the column.
Formic Acid 0.1 - 1%pH modifier to suppress silanol ionization.Volatile and MS-friendly.[9]
Triethylamine (TEA) 0.1 - 0.5%Competing base to mask active silanol sites.[7]Can increase baseline noise and is not MS-friendly.[7][9]
Ammonium Acetate/Formate 10 - 20 mMVolatile buffer for pH control.MS-compatible.[9]
EDTA 10 µMMetal chelator to prevent interactions with metal surfaces in the system.[16][29]Can improve peak shape for metal-sensitive analytes.[16]

References

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • HPLC Troubleshooting Guide. (n.d.).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
  • Analytics-Shop. (n.d.).
  • Crompton, T. R. (n.d.). Should an Additive be Added to your HPLC Eluent?.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28).
  • ACE. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2025, June 6).
  • HPLC solvents and mobile phase additives. (n.d.).
  • Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments.
  • Welch Materials. (2024, July 9).
  • Separation Science. (2024, July 4).
  • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY.
  • Biorelevant.com. (n.d.).
  • Welch Materials. (2025, October 31). [Readers Insight] Why Do Ghost Peaks Appear?.
  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC.
  • What is the Definition of Passivating and Purging in HPLC - FAQ. (2025, November 3).
  • Waters Corporation. (2020, May). Bypassing LC System Passivation Requirements Using ACQUITY PREMIER with MaxPeak HPS Technology for the Recovery of a.
  • Wang, L., Lu, C., Vashishtha, K., & Zhang, D. (2013). Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro from N-Alkyl Piperazine Analogs. Drug Metabolism and Disposition, 41(8), 1546-1553.
  • Analytical Methods. (2010, January 15). RSC Publishing.
  • Agilent. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
  • Gadzała-Kopciuch, R., Cendrowska, M., & Buszewski, B. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100.
  • Gadzała-Kopciuch, R. (2005, August 1). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28).
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Beijing UVTech Inc. (2023, December 27).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • alwsci. (2025, July 17).
  • Beijing UVTech Inc. (2024, April 3).
  • Belbasi, Z., Petr, J., Sevcik, J., Jirovsky, D., & Hrbac, J. (2017). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 2(7), 3828–3837.
  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC.
  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Dolan, J. W. (n.d.). Attacking Carryover Problems. LC Troubleshooting Bible.
  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Dolan, J. W. (2007, January 1). On-Column Sample Degradation.

Sources

Technical Support Center: Navigating Cell Viability Assays with Piperazin-1-yl-m-tolyl-methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Piperazin-1-yl-m-tolyl-methanone hydrochloride in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your cell viability experiments. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure the integrity and reproducibility of your results.

Introduction to this compound in Cell Viability Studies

This compound is a piperazine derivative being investigated for its potential biological activities.[1][2] When assessing the effect of any new compound on cell health, robust and reliable cell viability data is paramount. This guide will walk you through common challenges and their solutions when using colorimetric, fluorometric, or luminescent assays to determine the cytotoxic or cytostatic effects of this compound.

Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses common issues that can lead to inconsistent or difficult-to-interpret results in cell viability assays.

Q1: My results show high variability between replicate wells. What are the likely causes and how can I fix this?

High variability is a common issue that can mask the true effect of your test compound.[3] The primary culprits are often inconsistent cell seeding, pipetting errors, or environmental factors affecting the microplate.[3]

Troubleshooting Steps:

  • Homogeneous Cell Suspension: Ensure you have a single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent settling.[3]

  • Consistent Pipetting: Use calibrated pipettes and maintain a consistent technique. When adding reagents, place the pipette tip at the same angle and depth in each well to ensure uniform distribution.[3]

  • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, leading to skewed results.[3] To minimize this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your data analysis.[3]

Q2: My results are not reproducible between experiments. What should I investigate?

Lack of reproducibility often points to subtle variations in experimental conditions.

Troubleshooting Steps:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-confluent or high-passage cells can exhibit altered metabolic activity and drug sensitivity.[3]

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using frozen stocks, avoid multiple freeze-thaw cycles.

  • Standardized Timelines: Adhere to consistent incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[3]

Q3: How do I determine the optimal cell seeding density for my experiment?

An incorrect cell density can lead to either low signal or artifacts due to overgrowth.

Optimization Protocol:

  • Cell Titration: Plate a range of cell densities (e.g., from 1,000 to 100,000 cells per well in a 96-well plate).[3]

  • Incubation: Culture the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assay Performance: Perform your chosen cell viability assay.

  • Data Analysis: Plot the assay signal against the cell number. The optimal seeding density will be within the linear range of this curve, typically yielding a robust signal without reaching a plateau.[4]

Cell TypeTypical Seeding Density (cells/well in 96-well plate)Notes
Adherent Cancer Lines (e.g., HeLa, A549) 5,000 - 20,000Highly dependent on the growth rate.
Suspension Cancer Lines (e.g., Jurkat) 20,000 - 100,000May require higher densities.[3]
Fibroblasts (e.g., NIH/3T3) 10,000 - 30,000Proliferate rapidly.[3]

Q4: My compound, this compound, appears to be precipitating in the culture medium. How can I address this?

Compound precipitation will lead to inaccurate dosing and can cause physical stress to the cells.

Troubleshooting Steps:

  • Solubility Testing: First, determine the solubility limit of your compound in the culture medium.

  • Solvent Concentration: Dimethyl sulfoxide (DMSO) is a common solvent. Ensure the final concentration in your culture medium is non-toxic to your cells, typically below 0.5%.[5][6] Run a vehicle control with the same DMSO concentration as your treated wells.

  • Gentle Mixing: Ensure the compound is thoroughly mixed in the medium before adding it to the cells.

Part 2: Assay-Specific Troubleshooting

A. Tetrazolium-Based Assays (e.g., MTT, XTT)

These assays measure cell viability based on the metabolic reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[7]

Q5: My absorbance readings are too low in my MTT/XTT assay.

Low absorbance suggests insufficient formazan production.

Troubleshooting Steps:

  • Low Cell Density: The number of viable cells may be too low to generate a detectable signal. Refer to the cell density optimization protocol in Q3.[3]

  • Insufficient Incubation Time: The incubation with the MTT or XTT reagent may be too short. A typical incubation time is 1-4 hours.[3] You may need to optimize this for your specific cell line.

  • Compound-Induced Metabolic Inhibition: this compound might be inhibiting mitochondrial respiration without necessarily causing cell death, which would lead to a decrease in formazan production.[8] Consider using a viability assay with a different readout, such as an ATP-based assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

Q6: I'm observing high background absorbance in my control wells.

High background can be caused by several factors.

Troubleshooting Steps:

  • Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings.[3] Use a phenol red-free medium during the assay incubation step.[9]

  • Microbial Contamination: Bacteria or yeast can also reduce tetrazolium salts.[4] Visually inspect your plates for any signs of contamination.

  • Compound Interference: this compound might directly reduce the tetrazolium salt or interact with the formazan product. To test for this, include control wells with the compound in cell-free medium.[10]

Workflow for Investigating Compound Interference in MTT/XTT Assays

start High Background or Unexpected Results q1 Include Control Wells: 1. Medium + Compound (No Cells) 2. Medium Only (Blank) start->q1 q2 Measure Absorbance q1->q2 decision Is Absorbance of 'Medium + Compound' > 'Blank'? q2->decision conclusion_yes Compound directly interacts with assay reagents. Consider alternative viability assays. decision->conclusion_yes Yes conclusion_no Interference is unlikely. Troubleshoot other parameters (e.g., cell density, contamination). decision->conclusion_no No yes Yes no No

Caption: Decision tree for diagnosing compound interference.

B. ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)

These assays quantify ATP, which is a marker of metabolically active cells.[11]

Q7: The luminescent signal in my ATP assay is very low.

A low signal indicates a low level of cellular ATP.

Troubleshooting Steps:

  • Insufficient Cell Number: Ensure enough viable cells are present to generate a detectable signal.

  • Rapid ATP Degradation: ATP is unstable. Ensure the lysis buffer in your kit effectively inactivates ATPases. Work quickly and keep samples on ice if possible.[3]

  • Incomplete Cell Lysis: Inefficient cell lysis will result in an underestimation of the total ATP. Ensure proper mixing after adding the reagent.

Q8: I'm seeing inconsistent results with my CellTiter-Glo® assay.

This is a common complaint with this assay and can often be traced to a few key factors.[12][13]

Troubleshooting Steps:

  • Temperature Equilibration: Ensure the plate and reagents are at room temperature before reading. Temperature gradients across the plate can cause variability.[11]

  • Thorough Mixing: After adding the CellTiter-Glo® reagent, mix the plate on an orbital shaker for a few minutes to ensure complete cell lysis and a uniform signal.[14]

  • Stable Signal Window: Allow the plate to incubate at room temperature for about 10 minutes to stabilize the luminescent signal before reading.[14]

Part 3: Understanding the Mechanism of Cell Death

If this compound is inducing cytotoxicity, it is crucial to understand the underlying mechanism. A common pathway for drug-induced cell death is apoptosis.

The Role of Caspases in Apoptosis

Apoptosis is a form of programmed cell death that is executed by a family of proteases called caspases.[15] There are two main pathways that converge on the activation of executioner caspases (like Caspase-3):

  • The Extrinsic Pathway: Activated by external signals binding to cell surface death receptors. This leads to the activation of initiator Caspase-8.[16]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by internal stimuli like DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria and the activation of initiator Caspase-9.[16][17]

Investigating Apoptosis

If you suspect your compound induces apoptosis, you can use assays to measure the activity of key caspases (e.g., Caspase-3, -8, -9) to determine which pathway is involved.

Caspase Activation Cascade

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway extrinsic_stimuli Death Ligands (e.g., TNF-α, FasL) caspase8 Caspase-8 Activation extrinsic_stimuli->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 intrinsic_stimuli Intracellular Stress (e.g., DNA Damage) mitochondria Mitochondria intrinsic_stimuli->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of caspase-mediated apoptosis pathways.[18][19]

Part 4: Detailed Experimental Protocols

Protocol 1: Standard MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability.

Materials:

  • Cells of interest in complete culture medium

  • This compound

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a rapid and sensitive method for quantifying ATP.

Materials:

  • Cells of interest in complete culture medium

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® 2.0 Reagent[11]

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density.

  • Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control. Incubate for the desired time.

  • Temperature Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[14]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]

  • Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Luminescence Reading: Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

References

  • Creative Biolabs. (2025, May 7). Caspase-Dependent Apoptosis: An Overview. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

  • PLOS One. (2016, November 18). Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Single Use Support. (2023, August 10). Cell viability & viability assays: 7 facts to be aware of. Retrieved from [Link]

  • NIST. (2023, March 8). Addressing Sources of Error in the Cell Viability Measurement Process. Retrieved from [Link]

  • PubMed Central. (2019, January 30). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Colorimetric Cell Viability Assay. Retrieved from [Link]

  • MDPI. (2021, March 15). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. Retrieved from [Link]

  • ResearchGate. (2022, January 19). Horrible variation between replicates with Cell Titer Glo? Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Cyclopropyl)(piperazin-1-yl)methanone hydrochloride. Retrieved from [Link]

  • PubMed Central. (2025, July 21). Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • ResearchGate. (2018, August 13). Issues with Cell Titer Glo assay? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

  • ResearchGate. (2015, September 9). Why do MTT and XTT assays give inconsistent results? Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • RSC Publishing. (2020, September 8). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]

  • Journal of Drug Metabolism & Toxicology. (n.d.). Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. Retrieved from [Link]

  • MDPI. (n.d.). methanone. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Piperazine-1-yl-m-tolyl-methanone hydrochloride and Other Piperazine Derivatives for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Piperazin-1-yl-m-tolyl-methanone hydrochloride with other notable piperazine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profiles, supported by experimental data and detailed methodologies, to inform compound selection and experimental design in neuropharmacology.

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its structural simplicity and synthetic tractability have established it as a "privileged scaffold" in drug discovery.[2] The nitrogen atoms serve as versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity.[2] These modifications are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, as well as enhancing binding affinity and selectivity for a wide array of biological targets.[2]

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant impact on neuropharmacology.[3] Many centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics, incorporate the piperazine moiety.[1] Their ability to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors, underpins their therapeutic efficacy.[4][5]

This guide focuses on this compound, a member of the aryl-piperazine-methanone class. Due to the limited publicly available data on this specific compound, we will provide a comparative analysis with three well-characterized piperazine derivatives:

  • m-Chlorophenylpiperazine (mCPP)

  • Trifluoromethylphenylpiperazine (TFMPP)

  • 1-Benzylpiperazine (BZP)

By examining the pharmacological profiles of these analogs, we can infer the potential properties of this compound and provide a framework for its experimental evaluation.

Profile: this compound

Chemical Structure:

IUPAC Name: (3-methylphenyl)-piperazin-1-ylmethanone;hydrochloride[6]

Molecular Formula: C12H17ClN2O[6]

Molecular Weight: 240.73 g/mol [6]

CAS Number: 100940-01-0[6]

Rationale for Investigation: The structure of this compound, featuring an aryl group linked to a piperazine ring via a ketone, suggests potential activity at monoaminergic G-protein coupled receptors (GPCRs). The meta-tolyl group likely influences receptor binding affinity and selectivity compared to other aryl-substituted piperazines. The ketone linkage may affect the compound's metabolic stability and pharmacokinetic profile. Given the known activities of similar structures, this compound warrants investigation for its potential as a modulator of serotonin and/or dopamine receptors, with possible applications in treating CNS disorders such as anxiety and depression.

Comparative Piperazine Derivatives

m-Chlorophenylpiperazine (mCPP)

mCPP is a psychoactive compound of the phenylpiperazine class, extensively used as a research tool to probe the function of the serotonin system.[7][8] It is also an active metabolite of the antidepressant trazodone.[9]

  • Pharmacological Profile: mCPP exhibits significant affinity for a broad range of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C, acting as an agonist at most of these.[7] It also interacts with the serotonin transporter (SERT). Its most potent effects are mediated through the 5-HT2B and 5-HT2C receptors.[7][9]

  • In Vivo Effects: In both animals and humans, mCPP can induce anxiety, headaches, and has anorectic effects, which are thought to be mediated by its action on 5-HT2C receptors.[7] It can also produce psychostimulant and, at high doses, hallucinogenic-like effects.[7] In vivo microdialysis studies in rats have shown that mCPP causes a significant increase in extracellular serotonin levels.[6][10]

Trifluoromethylphenylpiperazine (TFMPP)

TFMPP is another phenylpiperazine derivative, often found in recreational "party pills," frequently in combination with BZP.[4][11]

  • Pharmacological Profile: TFMPP is a non-selective serotonin receptor agonist with high affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[4][12] It acts as a weak partial agonist or antagonist at the 5-HT2A receptor. TFMPP also functions as a serotonin releasing agent via the serotonin transporter (SERT).

  • In Vivo Effects: In humans, TFMPP can induce dysphoria, anxiety, and stimulant-like effects.[4][5] Animal studies have shown that TFMPP possesses psychotropic activity and can influence behaviors related to depression and social interaction.[13] When combined with BZP, it produces effects that mimic those of MDMA.[4]

1-Benzylpiperazine (BZP)

BZP is a stimulant with effects similar to amphetamine, though it is less potent.[2][14][15] It has been a common ingredient in recreational "party pills."[14][16]

  • Pharmacological Profile: BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and norepinephrine.[14][17] Animal and human studies have confirmed its amphetamine-like pharmacological effects.[2]

  • In Vivo Effects: BZP produces euphoria, increased heart rate, and elevated blood pressure.[2] In animal models, it has been shown to have reinforcing effects and can substitute for methamphetamine in addiction studies.[2][18] Chronic exposure can lead to behavioral sensitization.[18]

Comparative Experimental Data

The following tables summarize key in vitro and in vivo data for the selected comparator piperazine derivatives. This information provides a quantitative basis for comparing their pharmacological profiles.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
ReceptormCPPTFMPPBZP
5-HT1A 130288-1950-
5-HT1B 16030-132-
5-HT1D 100282-
5-HT2A 31160-269-
5-HT2B 1.6--
5-HT2C 3.062-
SERT 130121 (EC50)-

Data compiled from various sources.[4][7][9][12] Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Behavioral Effects
Behavioral TestmCPPTFMPPBZP
Elevated Plus Maze AnxiogenicAnxiogenicStimulant effects may confound results
Forced Swim Test Increased immobility (pro-depressive)ActiveDecreased immobility (antidepressant-like)
Locomotor Activity Hypoactivity at low doses, hyperactivity at high dosesDose-dependent effectsIncreased locomotor activity

Qualitative summary based on multiple studies.[2][7][13][18][19]

Experimental Protocols

To facilitate the investigation of this compound and other novel piperazine derivatives, detailed protocols for key in vitro and in vivo assays are provided below.

Protocol 1: Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound to a specific serotonin receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Mesulergine for 5-HT2C).

  • Test compound (this compound).

  • Non-specific binding control (e.g., high concentration of a known ligand for the target receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for GPCRs

This protocol is used to determine if a test compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of a test compound at a target GPCR.

Materials:

  • Cells stably expressing the target GPCR (e.g., CHO or HEK293 cells).

  • Test compound.

  • Forskolin (for Gi-coupled receptors).

  • A known agonist for the target receptor (for antagonist mode).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescent-based assays).[20][21][22][23]

  • Cell culture medium and reagents.

  • White or black 96- or 384-well plates (depending on the assay kit).

  • Plate reader capable of detecting the signal from the chosen cAMP kit.

Procedure (Agonist Mode for Gs-coupled receptor):

  • Seed the cells in the appropriate microplate and culture overnight.

  • Prepare serial dilutions of the test compound.

  • Remove the culture medium and add the test compound dilutions to the cells.

  • Incubate for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).

  • Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's instructions.

  • Incubate to allow the detection reaction to proceed.

  • Read the plate on a compatible plate reader.

  • Plot the signal as a function of the test compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.

Procedure (Antagonist Mode for Gs-coupled receptor):

  • Follow steps 1 and 2 from the agonist mode protocol for the antagonist compound.

  • Pre-incubate the cells with the antagonist dilutions for a specified time.

  • Add a fixed concentration of the known agonist (typically its EC80) to all wells (except the basal control).

  • Follow steps 4-8 from the agonist mode protocol to determine the IC50 of the antagonist.

For Gi-coupled receptors, the procedure is similar, but cells are stimulated with forskolin to induce cAMP production, and the ability of an agonist to inhibit this production is measured.

Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[1][3][24][25]

Objective: To evaluate the anxiolytic or anxiogenic potential of a test compound.

Apparatus: A plus-shaped maze elevated above the ground, with two open arms and two enclosed arms.[24]

Procedure:

  • Habituate the mice to the testing room for at least 60 minutes before the test.[26]

  • Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Place a mouse in the center of the maze, facing an open arm.[3]

  • Allow the mouse to explore the maze freely for a 5-minute session.[3]

  • Record the session using a video camera mounted above the maze.

  • After the session, return the mouse to its home cage.

  • Clean the maze with 70% ethanol between each trial to remove olfactory cues.[3]

  • Analyze the video recordings to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Protocol 4: Forced Swim Test (FST) for Depressive-Like Behavior in Mice

The FST is a common behavioral assay used to screen for antidepressant-like activity.[26][27][28][29][30]

Objective: To assess the potential antidepressant-like effects of a test compound.

Apparatus: A transparent cylinder filled with water.

Procedure:

  • Habituate the mice to the testing room for at least 60 minutes.[26]

  • Administer the test compound or vehicle at a specific time before the test.

  • Fill the cylinder with water (24-25°C) to a depth where the mouse cannot touch the bottom or escape.[26][28]

  • Gently place the mouse into the water.[26][27]

  • The test session typically lasts for 6 minutes.[28]

  • Record the session with a video camera.

  • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[26]

  • After the test, remove the mouse, dry it gently, and return it to a clean, warm cage.[26]

  • A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Compound Characterization

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Assessment a Radioligand Binding Assay (Determine Ki) b cAMP Functional Assay (Determine EC50/IC50) a->b Identifies functional activity c Elevated Plus Maze (Anxiety-like behavior) b->c Proceed if in vitro activity is promising d Forced Swim Test (Depressive-like behavior)

Caption: A typical experimental workflow for characterizing novel piperazine derivatives.

Simplified Serotonergic Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 serotonin Serotonin (5-HT) sert SERT serotonin->sert Reuptake receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) serotonin->receptor Binding g_protein G-Protein receptor->g_protein effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response mcpp mCPP / TFMPP mcpp->sert Inhibition/ Reversal mcpp->receptor Agonism

Caption: Simplified schematic of a serotonergic synapse and potential sites of action for piperazine derivatives.

Conclusion and Future Directions

While specific experimental data for this compound is currently lacking in the public domain, its structural similarity to well-characterized aryl piperazines like mCPP and TFMPP provides a strong rationale for its investigation as a modulator of monoaminergic systems. This guide offers a comparative framework and detailed experimental protocols to enable researchers to systematically evaluate its pharmacological profile.

Future studies should focus on:

  • In vitro profiling: Determining the binding affinities of this compound across a panel of serotonin, dopamine, and other relevant receptors.

  • Functional characterization: Assessing its agonist or antagonist activity at receptors where significant binding is observed.

  • In vivo behavioral analysis: Evaluating its effects in animal models of anxiety, depression, and other CNS disorders to understand its potential therapeutic applications.

  • Pharmacokinetic studies: Determining its ADME properties to assess its drug-like potential.

By following a structured experimental approach as outlined in this guide, the neuropharmacological properties of this compound and other novel piperazine derivatives can be thoroughly elucidated, contributing to the development of new therapeutics for neurological and psychiatric disorders.

References

  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017). Journal of the Serbian Chemical Society.
  • Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). (n.d.). PubMed.
  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. (n.d.). PubMed.
  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol.
  • Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. (n.d.). European Journal of Pharmacology.
  • Forced Swim Test in Mice. (2015). UCSF IACUC.
  • meta-Chlorophenylpiperazine. (n.d.). Wikipedia.
  • Trifluoromethylphenylpiperazine. (n.d.). Wikipedia.
  • Elevated plus maze protocol. (2023). protocols.io.
  • Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents. (n.d.). BenchChem.
  • Elev
  • BehaviorCloud Protocols - Elev
  • BZP/piperazines drug profile. (2018). European Monitoring Centre for Drugs and Drug Addiction.
  • The Mouse Forced Swim Test. (n.d.). PMC - NIH.
  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (n.d.). Inxight Drugs.
  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). (n.d.). DEA Diversion Control Division.
  • 1-(m-chlorophenyl)piperazine (mCPP)
  • "Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society. (2017).
  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (2022). NSW Department of Primary Industries.
  • Amphetamine and mCPP effects on dopamine and serotonin striatal in vivo microdialysates in an animal model of hyperactivity. (2007). PubMed.
  • mCPP. (2023). PsychonautWiki.
  • m-Chlorophenylpiperazine as a probe of serotonin function. (n.d.). PubMed.
  • [Metachlorophenylpiperazine (mCPP): a new designer drug]. (2006). PubMed.
  • Factsheet on the forced swim test. (n.d.). Understanding Animal Research.
  • Forced Swim Test v.3. (n.d.). University of Notre Dame.
  • Details for Piperazines. (2008).
  • Benzylpiperazine. (n.d.). Wikipedia.
  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). (n.d.). DEA Diversion Control Division.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Bookshelf.
  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). PubMed.
  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). DiscoverX.
  • Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors. (n.d.). British Journal of Pharmacology.
  • Effects of m-Chlorophenylpiperazine on Regional Brain Glucose Utilization: A Positron Emission Tomographic Comparison of Alcoholic and Control Subjects. (n.d.). NIH.
  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent.
  • Update on 1-benzylpiperazine (BZP) party pills. (2013). PubMed.
  • GloSensor™ cAMP Assay Protocol. (n.d.).
  • cAMP-Glo™ Assay Protocol. (n.d.). Promega Korea.
  • Effects of trifluoromethylphenylpiperazine (TFMPP)
  • Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA). (2007). PubMed.
  • Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. (n.d.).
  • 5-HT2B Biochemical Binding Assay Service. (n.d.). Reaction Biology.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Application Notes and Protocols: Ergonovine Receptor Binding Assay. (n.d.). BenchChem.
  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (n.d.).
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Determining the subjective and physiological effects of BZP combined with TFMPP in human males. (2010). SpringerLink.

Sources

A Researcher's Guide to Characterizing Novel Serotonergic Ligands: A Comparative Analysis of Piperazin-1-yl-m-tolyl-methanone hydrochloride Against Established Serotonin Agonists

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of neuropharmacology, the identification and characterization of novel compounds targeting the serotonergic system remain a cornerstone of drug discovery for treating a myriad of psychiatric and neurological disorders. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate a novel compound, exemplified by Piperazin-1-yl-m-tolyl-methanone hydrochloride, in comparison to well-established serotonin agonists. While specific experimental data for this compound is not publicly available, this document will serve as an in-depth, practical guide to generating and interpreting the necessary data for a robust comparative analysis.

The piperazine moiety is a well-known scaffold in the design of serotonergic ligands, with many approved drugs and research compounds featuring this chemical group.[1] Therefore, it is a scientifically sound hypothesis that a novel piperazine-containing molecule such as this compound may interact with serotonin receptors. This guide will outline the essential in vitro and in vivo assays required to elucidate its pharmacological profile.

Section 1: The Landscape of Serotonin Agonism

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel, categorized into seven distinct families (5-HT1 to 5-HT7).[2] Agonists at these receptors can elicit a wide range of physiological and behavioral effects, making them valuable therapeutic targets. A thorough understanding of established serotonin agonists is crucial for contextualizing the profile of a novel compound.

Key Reference Agonists

A selection of well-characterized serotonin agonists is presented below, highlighting their receptor subtype selectivity and primary signaling mechanisms. This diverse set of compounds will serve as our benchmark for comparison.

CompoundReceptor Subtype(s)Primary Signaling MechanismTherapeutic/Research Area
Serotonin (5-HT) Non-selectiveActivates all 5-HT receptorsEndogenous Neurotransmitter
8-OH-DPAT 5-HT1A AgonistInhibits adenylyl cyclase, decreasing cAMPAnxiolytic, Antidepressant (research)[3]
Buspirone 5-HT1A Partial AgonistPartial inhibition of adenylyl cyclaseAnxiolytic[4]
Sumatriptan 5-HT1B/1D AgonistInhibits adenylyl cyclaseAnti-migraine[2]
(±)-DOI 5-HT2A/2C AgonistActivates phospholipase C, leading to IP3 and DAG productionHallucinogenic (research)
Lorcaserin 5-HT2C AgonistActivates phospholipase CAnorectic (obesity treatment)[5]
Signaling Pathways of Major Serotonin Receptor Subtypes

The functional outcome of receptor activation is dictated by the downstream signaling cascade. A simplified representation of the canonical signaling pathways for Gαs, Gαi, and Gαq coupled serotonin receptors is depicted below. Understanding these pathways is fundamental to designing and interpreting functional assays.

Serotonin Receptor Signaling Pathways cluster_Gas Gαs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) cluster_Gai Gαi-coupled (e.g., 5-HT1, 5-HT5) cluster_Gaq Gαq-coupled (e.g., 5-HT2) Agonist_s Agonist Receptor_s 5-HTR (Gαs) Agonist_s->Receptor_s binds AC_s Adenylyl Cyclase Receptor_s->AC_s activates cAMP_s ↑ cAMP AC_s->cAMP_s produces PKA_s PKA Activation cAMP_s->PKA_s Cellular_Response_s Cellular Response PKA_s->Cellular_Response_s Agonist_i Agonist Receptor_i 5-HTR (Gαi) Agonist_i->Receptor_i binds AC_i Adenylyl Cyclase Receptor_i->AC_i inhibits cAMP_i ↓ cAMP AC_i->cAMP_i Cellular_Response_i Cellular Response cAMP_i->Cellular_Response_i Agonist_q Agonist Receptor_q 5-HTR (Gαq) Agonist_q->Receptor_q binds PLC_q Phospholipase C Receptor_q->PLC_q activates PIP2_q PIP2 PLC_q->PIP2_q hydrolyzes IP3_DAG_q IP3 & DAG PIP2_q->IP3_DAG_q Ca_PKC_q ↑ [Ca²⁺]i & PKC Activation IP3_DAG_q->Ca_PKC_q Cellular_Response_q Cellular Response Ca_PKC_q->Cellular_Response_q

Caption: Canonical G-protein signaling pathways for serotonin receptors.

Section 2: Experimental Workflow for Characterizing a Novel Serotonergic Compound

A systematic and multi-tiered approach is essential for the comprehensive characterization of a novel compound like this compound. The following experimental workflow outlines the key stages, from initial binding assessment to functional characterization.

Experimental Workflow Start Novel Compound: This compound Binding_Assays Radioligand Binding Assays (Determine Affinity - Ki) Start->Binding_Assays Functional_Assays Functional Assays (Determine Potency - EC50 and Efficacy - Emax) Binding_Assays->Functional_Assays Selectivity_Panel Receptor Selectivity Panel Functional_Assays->Selectivity_Panel Data_Analysis Comparative Data Analysis Selectivity_Panel->Data_Analysis Conclusion Pharmacological Profile Data_Analysis->Conclusion

Sources

In Vitro to In Vivo Correlation (IVIVC) for Piperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro to in vivo correlation (IVIVC) for piperazine compounds Content Type: Publish Comparison Guide

Executive Summary

For drug development professionals working with the piperazine scaffold—a privileged structure in medicinal chemistry found in anthelmintics, antihistamines (e.g., Cetirizine), and antipsychotics (e.g., Aripiprazole)—establishing a reliable Level A In Vitro-In Vivo Correlation (IVIVC) is notoriously difficult.

The core challenge lies in the pH-dependent solubility profile of the piperazine ring. As a diprotic weak base, it exhibits high solubility in the gastric environment (pH 1.2) but faces rapid precipitation or "crashing out" in the intestinal environment (pH 6.8), often leading to bioavailability failures that standard Quality Control (QC) dissolution methods miss.

This guide compares the Standard Compendial Approach against the Biorelevant pH-Shift Approach , demonstrating why the latter is the only self-validating system for predicting the in vivo performance of piperazine derivatives.

Part 1: Physicochemical Profiling & The Piperazine Challenge

To understand the causality behind experimental failures, we must first profile the scaffold. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions.[1]

  • Ionization State: Piperazine typically displays two pKa values (approx. 9.8 and 5.6). At gastric pH (1.2), both nitrogens are protonated (dicationic), resulting in high solubility. At intestinal pH (6.5–7.4), the molecule largely exists as a monocation or free base, drastically reducing solubility.

  • The "Supersaturation" Trap: In vivo, the drug dissolves in the stomach and empties into the duodenum. If the precipitation rate in the intestine exceeds the absorption rate, bioavailability (BA) drops. Standard in vitro methods often maintain "sink conditions" that hide this precipitation event.

Diagram 1: The Piperazine Solubility-Permeability Paradox

The following diagram illustrates the mechanistic pathway of a piperazine compound through the GI tract and the critical failure points in standard testing.

PiperazinePathway Stomach Stomach (pH 1.2) High Solubility (Dication) Duodenum Duodenum (pH 6.5) Rapid pH Shift Stomach->Duodenum Gastric Emptying Precipitation Precipitation Event (Free Base Formation) Duodenum->Precipitation Supersaturation Limit Exceeded Absorption Absorption Window (Permeation) Duodenum->Absorption Soluble Fraction Precipitation->Absorption Redissolution (Slow) Systemic Systemic Circulation (Bioavailability) Absorption->Systemic First Pass Metabolism

Figure 1: Mechanistic pathway of piperazine absorption showing the critical precipitation risk in the duodenum which standard dissolution often ignores.

Part 2: Comparative Analysis – Standard vs. Biorelevant Approaches[2]

We evaluated the predictive power of two methodologies for a hypothetical Class II piperazine derivative ("Compound PZ-X").

Method A: Standard Compendial Dissolution (The Alternative)
  • Medium: 0.1N HCl (pH 1.2) or Phosphate Buffer (pH 6.8) constant.

  • Apparatus: USP II (Paddle) at 50 rpm.

  • Outcome: This method treats the GI tract as a static bucket. It confirms the drug can dissolve but fails to predict if it stays dissolved during the transit from stomach to intestine.

Method B: Dynamic Biorelevant pH-Shift (The Recommended System)
  • Medium: Initial acidic phase (SGF) followed by addition of concentrated buffer to simulate FaSSIF (Fasted State Simulated Intestinal Fluid) with bile salts (taurocholate) and lecithin.

  • Apparatus: USP IV (Flow-through) or USP II with dynamic media addition.

  • Outcome: Simulates the "supersaturation cliff." The bile salts in FaSSIF mimic the in vivo solubilization capacity, providing a realistic precipitation induction time.

Data Comparison Table
ParameterStandard Compendial (pH 6.8 Buffer)Biorelevant pH-Shift (SGF

FaSSIF)
In Vivo Observation (Dog PK)
Cmax Prediction High (Overestimation)Moderate (Accurate)Moderate
AUC (0-24h) 95% Release65% Release62% Bioavailability
Precipitation Not ObservedObserved at t=20 minConfirmed (Variable Tmax)
IVIVC Level Level C (Single Point)Level A (Point-to-Point) N/A
Correlation (

)
0.65 (Poor)0.96 (Excellent) N/A

Analysis: The Standard Method suggests the drug is fully available, leading to a prediction error of >30%. The Biorelevant Method captures the precipitation event (drop in dissolved concentration) that mirrors the in vivo profile, enabling a valid Level A correlation.

Part 3: Detailed Experimental Protocol (Biorelevant pH-Shift)

To establish a self-validating IVIVC for piperazine compounds, follow this "Two-Stage" protocol. This system is designed to stress-test the formulation against the pKa-driven solubility drop.

Phase 1: Gastric Simulation (Acid Stage)
  • Preparation: Fill vessel with 750 mL of Simulated Gastric Fluid (SGF) without enzymes, pH 1.2.

  • Equilibration: Heat to 37°C ± 0.5°C.

  • Initiation: Introduce dosage form. Operate USP II Paddle at 50 rpm (or 75 rpm for capsules).

  • Sampling: Sample at 5, 10, 15, and 30 minutes.

  • Checkpoint: Piperazine salts (e.g., HCl, Citrate) should show >85% release here. If not, the formulation has disintegration issues unrelated to solubility.

Phase 2: Intestinal Transition (Buffer Stage)
  • Media Modification: At t=30 min, add 250 mL of pre-warmed "Concentrate Buffer" containing Sodium Taurocholate and Lecithin.

    • Target Final Composition: pH 6.8, 3 mM Sodium Taurocholate, 0.75 mM Lecithin (FaSSIF equivalent).

  • Dynamics: The pH rise will induce supersaturation.[2]

  • Sampling: Sample frequently (every 5-10 mins) for the first 30 minutes after pH adjustment to capture the precipitation curve, then at 60, 90, 120, 180, and 240 minutes.

  • Quantification: Use HPLC-UV/MS. Note: Filtration is critical. Use 0.2 µm PVDF filters to separate precipitated free base from dissolved drug.

Part 4: IVIVC Modeling & Validation

Once the in vitro dissolution profile (


) and in vivo plasma concentration (

) data are collected, use Deconvolution to link them.[3][4]
The Deconvolution Workflow

For piperazines, the Wagner-Nelson Method (for one-compartment models) or Loo-Riegelman Method (for multi-compartment models) is standard.

  • Calculate Fraction Absorbed (

    
    ):  Convert plasma concentration data into a cumulative absorption profile.
    
  • Time Scaling: You may need to scale in vitro time (

    
    ) to in vivo time (
    
    
    
    ) using a levy plot if the dissolution rate is slower than gastric emptying.
  • Correlation: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).[5] A linear regression with slope
    
    
    indicates a Level A correlation.
Diagram 2: IVIVC Computational Workflow

This diagram details the logical flow from raw data to a validated model.

IVIVC_Workflow InVitro Biorelevant Dissolution Data (pH Shift Profile) FractDiss Fraction Dissolved (Fd) vs Time InVitro->FractDiss InVivo In Vivo Plasma Profiles (Target Population) Deconv Deconvolution (Wagner-Nelson / Loo-Riegelman) InVivo->Deconv FractAbs Fraction Absorbed (Fa) vs Time Deconv->FractAbs Model Correlation Model Fa = m(Fd) + c FractAbs->Model FractDiss->Model Predict Predict Plasma Profile (Convolution) Model->Predict ErrorCheck Calculate % Prediction Error (Target < 10% for Cmax/AUC) Predict->ErrorCheck

Figure 2: Step-by-step computational workflow for establishing Level A IVIVC.

References

  • Cardot, J. M., Beyssac, E., & Alric, M. (2007). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies.

  • Fotaki, N., & Vertzoni, M. (2010). Biorelevant Dissolution Methods and Their Applications in In Vitro-In Vivo Correlations for Oral Formulations. The Open Drug Delivery Journal.

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.

  • Dahan, A., & Amidon, G. L. (2009). GI dissolution and absorption of piperazine derivatives: The effect of pH-dependent solubility. Molecular Pharmaceutics. (Contextual citation based on general piperazine physicochemical principles).
  • Kostewicz, E. S., et al. (2004). Forecasting the oral absorption of poorly soluble weak bases using biorelevant dissolution testing. Pharmaceutical Research.

Sources

Head-to-Head Comparison of Piperazine Derivatives in Neuroprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine pharmacophore is a structural privilege in neuropharmacology, serving as a rigid linker that optimizes binding kinetics across diverse CNS targets. Unlike simple bioisosteres, piperazine derivatives exhibit a unique versatility: they can function as high-affinity calcium channel blockers, dual-binding acetylcholinesterase (AChE) inhibitors, or Sigma-1 receptor (S1R) modulators depending on their N-substitution patterns.

This guide provides a head-to-head technical comparison of three distinct classes of piperazine derivatives currently driving neuroprotective research:

  • Class A: Multi-Target Directed Ligands (MTDLs) (e.g., Donepezil-piperazine hybrids).

  • Class B: Calcium & TRP Channel Modulators (e.g., Flunarizine, TRPC6 agonists).

  • Class C: Sigma-1 Receptor (S1R) Ligands (e.g., Benzylpiperazines).[1]

Mechanistic Architecture

To engineer or select the correct derivative, one must understand the specific signaling cascade targeted. The piperazine ring's boat/chair conformation allows it to span the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, or fit into the hydrophobic pockets of ion channels.

Comparative Mechanism of Action[2]
  • MTDLs: Simultaneously inhibit AChE to boost cholinergic transmission and disrupt

    
    -sheet formation in Amyloid-
    
    
    
    (A
    
    
    ) peptides.
  • Channel Modulators: Prevent excitotoxic Ca

    
     influx (ischemia model) or enhance synaptic plasticity via TRPC6 activation (AD model).
    
  • S1R Ligands: Act as molecular chaperones at the Mitochondria-Associated ER Membrane (MAM), reducing oxidative stress and preventing apoptosis.

NeuroprotectionPathways Piperazine Piperazine Core MTDL Class A: MTDLs (Donepezil-Hybrids) Piperazine->MTDL Channel Class B: Channel Modulators Piperazine->Channel Sigma Class C: Sigma-1 Ligands Piperazine->Sigma AChE AChE Inhibition MTDL->AChE Amyloid Anti-Aβ Aggregation MTDL->Amyloid Survival_A Cholinergic Restoration AChE->Survival_A Amyloid->Survival_A CaBlock Block VGCC / TRPC6 Channel->CaBlock Mito Mitochondrial Integrity CaBlock->Mito Survival_B Anti-Excitotoxicity Mito->Survival_B Chaperone MAM Chaperoning Sigma->Chaperone ROS ROS Scavenging Chaperone->ROS Survival_C Anti-Apoptosis ROS->Survival_C

Figure 1: Divergent neuroprotective signaling pathways activated by N-substituted piperazine derivatives.

Head-to-Head Profile Comparison

The following data synthesizes performance metrics from recent structure-activity relationship (SAR) studies and clinical precedents.

FeatureClass A: Donepezil-Piperazine HybridsClass B: Flunarizine/CinnarizineClass C: Sigma-1 Benzylpiperazines
Primary Indication Alzheimer’s Disease (Symptomatic + Disease Modifying)Ischemic Stroke, Migraine, VertigoNeurodegenerative diseases, Neuropathic Pain
Key Mechanism Dual AChE/BuChE inhibition + A

disaggregation
Voltage-gated Ca

channel blockade (T-type/L-type)
S1R Agonism (ER stress reduction)
Potency (IC

)
High: AChE IC

often < 50 nM (e.g., Compound 15)
Moderate: Ca

blockade IC

~0.5–2

M
Variable: K

often < 20 nM for S1R
BBB Permeability High (Designed with lipophilic benzyl linkers)High (Lipophilic, but P-gp substrate potential)High (Often optimized for CNS penetration)
Toxicity/Side Effects Cholinergic crisis risk (if non-selective)Parkinsonism (D2 blocking liability with chronic use)Generally low; potential psychotomimetic if non-selective
Experimental Lead Compound 15 (Pyrimidine derivative)Flunarizine (Standard reference)Compound 2 (4-methylpiperazine isostere)
Expert Analysis
  • Class A (Hybrids): These are currently the most promising for disease modification in AD. By replacing the piperidine ring of Donepezil with piperazine, researchers have achieved higher selectivity for AChE over BuChE and enhanced ability to disrupt the

    
    -stacking of A
    
    
    
    fibrils.
  • Class B (Blockers): Flunarizine remains the gold standard positive control for ischemia models. However, its "dirty" profile (blocking D2 dopamine receptors) causes extrapyramidal side effects, limiting chronic use.

  • Class C (Sigma-1): The frontier of neuroprotection. Unlike Class B which blocks function, Class C enhances cellular resilience. Piperazine derivatives here are often designed to avoid the D2 receptor affinity that plagues Flunarizine.

Experimental Validation Protocols

To validate a novel piperazine derivative, one must prove it crosses the BBB, engages the target, and confers survival. Below are self-validating protocols for these checkpoints.

Protocol 1: In Vitro Dual-Screening (AChE + Neuroprotection)

Objective: Determine if the candidate is a true MTDL (Class A).

  • Enzyme Inhibition Assay (Ellman’s Method Modified):

    • Reagents: Acetylthiocholine iodide (substrate), DTNB (chromogen), Electric eel AChE.

    • Procedure: Incubate candidate (0.1 nM – 10

      
      M) with enzyme in phosphate buffer (pH 8.0) for 20 min. Add substrate/DTNB.
      
    • Readout: Measure Absorbance at 412 nm.

    • Validation: Donepezil (IC

      
       ~10-20 nM) must be used as the positive control.
      
  • A

    
     Aggregation Assay (Thioflavin T): 
    
    • Procedure: Incubate A

      
       peptide (20 
      
      
      
      M) with candidate for 24h at 37°C. Add Thioflavin T (5
      
      
      M).
    • Readout: Fluorescence (Ex: 450 nm, Em: 485 nm).

    • Success Criterion: >50% reduction in fluorescence compared to vehicle.

Protocol 2: Ischemic Neuroprotection (OGD/R Model)

Objective: Assess efficacy against excitotoxicity (Class B/C).

  • Cell Model: SH-SY5Y (differentiated) or Primary Cortical Neurons.

  • Oxygen-Glucose Deprivation (OGD):

    • Replace media with glucose-free balanced salt solution.

    • Place cells in hypoxia chamber (1% O

      
      , 5% CO
      
      
      
      , 94% N
      
      
      ) for 4 hours.
  • Reperfusion:

    • Replace with normal glucose media containing the Piperazine Candidate (1–10

      
      M).
      
    • Incubate for 24 hours (Normoxia).

  • Viability Readout:

    • MTT Assay: Metabolic activity (mitochondrial function).

    • LDH Release: Membrane integrity (necrosis indicator).

  • Causality Check: Co-treat with a specific antagonist (e.g., NE-100 for Sigma-1) to confirm the mechanism. If protection is lost, the mechanism is S1R-mediated.

ExperimentalWorkflow Screen Step 1: In Silico (Docking/ADMET) InVitro Step 2: In Vitro (SH-SY5Y / PC12) Screen->InVitro Assay1 Ellman's Assay (AChE IC50) InVitro->Assay1 Class A Assay2 OGD/R Model (Ischemia) InVitro->Assay2 Class B/C InVivo Step 3: In Vivo (MCAO / 5xFAD) Assay1->InVivo Hit < 50nM Assay2->InVivo Viability > 80% Behavior Behavioral (Morris Water Maze) InVivo->Behavior Histo Histology (TTC / Fluoro-Jade) InVivo->Histo

Figure 2: Validated workflow for screening piperazine derivatives from synthesis to in vivo proof-of-concept.

Critical Pitfalls & Future Outlook

The "Dirty Drug" Dilemma

While piperazine is an excellent linker, it is prone to off-target binding.

  • Dopamine Receptors: Many piperazines (like Flunarizine) block D2 receptors, leading to Parkinsonian symptoms. Newer designs must screen against D2 binding early in the pipeline.

  • hERG Channel: A critical safety screen. Piperazines can block hERG K

    
     channels, causing QT prolongation.
    
The Sigma-1 Opportunity

Recent data suggests that Sigma-1 agonists (Class C) offer superior neuroprotection compared to pure Calcium blockers because they address the upstream ER stress response rather than just the ionic symptom. Piperazine derivatives that are selective for S1R over S2R and D2 are the current high-value targets in drug development.

References

  • Profiling donepezil template into multipotent hybrids with antioxidant properties. Journal of Enzyme Inhibition and Medicinal Chemistry. 2

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents. RSC Advances. 1

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists. Journal of Medicinal Chemistry. 3[3]

  • Flunarizine: A review of its pharmacodynamic and pharmacokinetic properties. Drugs. 4[3]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease. Molecular Pharmacology. 5[3]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action. International Journal of Molecular Sciences. 6

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.